molecular formula C6H11NO3 B12349981 N-Butyrylglycine-d2 CAS No. 1219799-10-6

N-Butyrylglycine-d2

カタログ番号: B12349981
CAS番号: 1219799-10-6
分子量: 147.17 g/mol
InChIキー: WPSSBBPLVMTKRN-APZFVMQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Butyrylglycine-d2 is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1219799-10-6

分子式

C6H11NO3

分子量

147.17 g/mol

IUPAC名

2-(butanoylamino)-2,2-dideuterioacetic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2

InChIキー

WPSSBBPLVMTKRN-APZFVMQVSA-N

異性体SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCC

正規SMILES

CCCC(=O)NCC(=O)O

製品の起源

United States

Foundational & Exploratory

The Metabolic Significance of N-Butyrylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Metabolic Significance of N-Butyrylglycine for Researchers, Scientists, and Drug Development Professionals.

N-Butyrylglycine, an acylglycine, is a metabolite of growing interest in the scientific community. While typically a minor product of fatty acid metabolism, its presence and concentration in biological fluids can have significant implications for diagnosing and understanding certain metabolic disorders. This technical guide provides a comprehensive overview of the metabolic significance of N-Butyrylglycine, its biosynthesis, its role as a biomarker, and the analytical methods for its detection.

Core Concepts: Biosynthesis and Metabolic Role

N-Butyrylglycine is formed through the conjugation of butyryl-CoA and glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13)[1][2]. This process is primarily a detoxification pathway, facilitating the excretion of excess butyrate and other short-chain fatty acids. Under normal physiological conditions, the levels of N-Butyrylglycine in urine and plasma are low[1].

The metabolic precursor, butyryl-CoA, is derived from several sources, including the beta-oxidation of fatty acids and the fermentation of dietary fibers by the gut microbiome[3][4]. The gut microbiota, particularly bacteria from the Clostridial clusters IV and XIVa, are significant producers of butyrate, which is then absorbed and can be converted to butyryl-CoA in the host's cells[3][5].

N-Butyrylglycine as a Key Biomarker in Inborn Errors of Metabolism

The primary clinical significance of N-Butyrylglycine lies in its role as a biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[2][6][7][8]. MCAD deficiency is an autosomal recessive genetic disorder that impairs the mitochondrial beta-oxidation of medium-chain fatty acids[9][10]. This impairment leads to an accumulation of medium-chain acyl-CoAs, including butyryl-CoA. The excess butyryl-CoA is then shunted to the glycine conjugation pathway, resulting in a significant increase in the synthesis and excretion of N-Butyrylglycine[6][7]. Consequently, elevated levels of N-Butyrylglycine in urine are a hallmark of MCAD deficiency[2][6][7].

Beyond MCAD deficiency, elevated N-Butyrylglycine may also be observed in other organic acidurias and disorders of fatty acid oxidation, although often to a lesser extent[8][11][12].

Quantitative Data on N-Butyrylglycine Levels

The concentration of N-Butyrylglycine in biological fluids is a critical parameter for diagnostic purposes. The following tables summarize reported concentrations in healthy individuals and patients with MCAD deficiency.

Table 1: N-Butyrylglycine Concentration in Urine
Population Concentration (mmol/mol creatinine)
Healthy Individuals (Pediatric) < 2.0[1]
Healthy Individuals (Adult) Undetectable to trace amounts
MCAD Deficiency Patients (Asymptomatic) Often elevated, but can be in the normal range
MCAD Deficiency Patients (Symptomatic/Acute Crisis) Significantly elevated[2][6][7]
Table 2: Acylglycine Profile in Urine of MCAD Deficiency Patients vs. Controls
Acylglycine Healthy Controls (µmol/L) MCAD Deficiency Patients (µmol/L)
n-Hexanoylglycine< 110 - >1000
Suberylglycine< 550 - >2000
N-Butyrylglycine < 2 Often significantly elevated
(Data compiled from multiple sources, ranges are approximate and can vary based on analytical method and patient's clinical status)

Experimental Protocols for N-Butyrylglycine Analysis

The accurate quantification of N-Butyrylglycine is crucial for its clinical application. The gold standard for analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Protocol: Quantification of N-Butyrylglycine in Urine by LC-MS/MS

1. Sample Preparation:

  • Collection: A random urine sample is collected.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., N-butyryl-d7-glycine) is added to an aliquot of the urine sample.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances. The acylglycines are retained on the cartridge.

  • Elution: The acylglycines are eluted from the SPE cartridge using an appropriate solvent (e.g., methanol).

  • Derivatization (Optional but common): The eluted sample is dried and then derivatized (e.g., with butanol) to improve chromatographic separation and ionization efficiency[1].

  • Reconstitution: The derivatized sample is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., formic acid) is employed.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard are monitored for quantification.

3. Data Analysis:

  • A calibration curve is generated using standards of known N-Butyrylglycine concentrations.

  • The concentration of N-Butyrylglycine in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically normalized to the creatinine concentration of the urine sample to account for variations in urine dilution[1].

Signaling Pathways and Logical Relationships

While N-Butyrylglycine is primarily recognized as a detoxification metabolite, its accumulation reflects upstream metabolic dysregulation. The following diagrams illustrate the key pathways and diagnostic logic.

cluster_gut Gut Microbiome cluster_host Host Cell (Mitochondria) Dietary Fiber Dietary Fiber Butyrate-producing Bacteria Butyrate-producing Bacteria Dietary Fiber->Butyrate-producing Bacteria Fermentation Butyrate Butyrate Butyrate-producing Bacteria->Butyrate Butyryl-CoA Butyryl-CoA Butyrate->Butyryl-CoA Activation Fatty Acids Fatty Acids Fatty Acids->Butyryl-CoA β-oxidation N-Butyrylglycine N-Butyrylglycine Butyryl-CoA->N-Butyrylglycine Glycine Glycine Glycine->N-Butyrylglycine GLYAT GLYAT GLYAT->N-Butyrylglycine

Caption: Biosynthesis of N-Butyrylglycine from dietary fiber and fatty acids.

MCAD Deficiency MCAD Deficiency Impaired β-oxidation Impaired β-oxidation MCAD Deficiency->Impaired β-oxidation Accumulation of Medium-Chain Acyl-CoAs Accumulation of Medium-Chain Acyl-CoAs Impaired β-oxidation->Accumulation of Medium-Chain Acyl-CoAs Increased Butyryl-CoA Increased Butyryl-CoA Accumulation of Medium-Chain Acyl-CoAs->Increased Butyryl-CoA Increased N-Butyrylglycine Synthesis Increased N-Butyrylglycine Synthesis Increased Butyryl-CoA->Increased N-Butyrylglycine Synthesis Elevated Urinary N-Butyrylglycine Elevated Urinary N-Butyrylglycine Increased N-Butyrylglycine Synthesis->Elevated Urinary N-Butyrylglycine

Caption: Pathophysiological cascade leading to elevated N-Butyrylglycine in MCAD deficiency.

Clinical Suspicion of IEM Clinical Suspicion of IEM Urine Sample Collection Urine Sample Collection Clinical Suspicion of IEM->Urine Sample Collection LC-MS/MS Analysis of Acylglycines LC-MS/MS Analysis of Acylglycines Urine Sample Collection->LC-MS/MS Analysis of Acylglycines Quantification of N-Butyrylglycine Quantification of N-Butyrylglycine LC-MS/MS Analysis of Acylglycines->Quantification of N-Butyrylglycine Result Interpretation Result Interpretation Quantification of N-Butyrylglycine->Result Interpretation Normal Levels Normal Levels Result Interpretation->Normal Levels Normal Elevated Levels Elevated Levels Result Interpretation->Elevated Levels Elevated Further Investigation (e.g., Genetic Testing) Further Investigation (e.g., Genetic Testing) Elevated Levels->Further Investigation (e.g., Genetic Testing)

Caption: Diagnostic workflow for inborn errors of metabolism utilizing N-Butyrylglycine analysis.

Future Directions and Conclusion

N-Butyrylglycine serves as a crucial biomarker for inborn errors of metabolism, particularly MCAD deficiency. Its quantification in urine provides a valuable tool for the diagnosis and monitoring of these conditions. While its primary role appears to be in metabolic detoxification, further research is warranted to explore any potential direct signaling functions of N-Butyrylglycine. The interplay between the gut microbiome, butyrate production, and N-Butyrylglycine synthesis is another area ripe for investigation, which could provide new insights into the complex host-microbiome metabolic interactions. The methodologies and data presented in this guide offer a solid foundation for researchers and clinicians working in the fields of metabolomics, inborn errors of metabolism, and drug development.

References

N-Butyrylglycine-d2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Butyrylglycine-d2: Chemical Properties, Structure, and Applications

Introduction

This compound is the deuterium-labeled form of N-Butyrylglycine, an acylglycine metabolite found in biological systems. Acylglycines are typically minor metabolites of fatty acids, formed by the conjugation of an acyl-CoA with glycine.[1][2] The deuteration of N-Butyrylglycine makes it a valuable tool for researchers, particularly in the fields of metabolomics, clinical diagnostics, and drug development.

This stable isotope-labeled compound is primarily used as an internal standard for highly accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[3] Its application is crucial for studying inborn errors of metabolism, where the excretion of specific acylglycines is elevated, serving as important biomarkers for conditions like mitochondrial fatty acid β-oxidation disorders.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, biological significance, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound consists of a butyryl group attached to the nitrogen atom of a glycine molecule, where two hydrogen atoms on the alpha-carbon of the glycine have been replaced by deuterium atoms. This labeling provides a distinct mass difference from the endogenous compound without significantly altering its chemical behavior, which is ideal for mass spectrometry-based analysis.

Quantitative Chemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1219799-10-6[3][6]
Unlabeled CAS Number 20208-73-5[3][6]
Molecular Formula C₆H₉D₂NO₃[3]
Molecular Weight 147.17 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥98 atom % D, ≥98% Chemical Purity[6]
SMILES O=C(O)C([2H])([2H])NC(CCC)=O[3]
InChI InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2[6]
Solubility DMSO: 100 mg/mL (679.49 mM)[3]
Storage (Powder) -20°C for 3 years[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[3]

Chemical Structure Visualization

Figure 1: Chemical Structure of this compound

Biological Role and Significance

The N-Acyl Glycine Family

N-Butyrylglycine belongs to the N-acyl glycine (NAGly) class of metabolites.[5] These compounds are glycine conjugates of acyl-CoA species, formed as part of detoxification pathways to manage the accumulation of potentially toxic acyl-CoA esters.[7] The biosynthesis is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the reaction between an acyl-CoA and glycine.[1][8] The resulting N-acyl glycines are more water-soluble and can be readily excreted in urine.[7]

Altered levels of NAGlys are associated with various conditions, including kidney disease, diabetes, and inherited metabolic disorders.[5][7] Therefore, their accurate measurement is vital for both clinical diagnosis and biomedical research.

Biosynthesis Pathway

Biosynthesis_Pathway Biosynthesis of N-Butyrylglycine sub1 Butyryl-CoA enzyme Glycine N-acyltransferase (GLYAT) sub1->enzyme sub2 Glycine sub2->enzyme prod1 N-Butyrylglycine enzyme->prod1 prod2 Coenzyme A (CoA) enzyme->prod2

Figure 2: Biosynthesis of N-Butyrylglycine via GLYAT
Utility of Deuterated N-Butyrylglycine

The incorporation of stable isotopes like deuterium has become a critical technique in drug development and metabolic research.[3] this compound serves several key functions:

  • Internal Standard: Its primary use is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] It is added to biological samples at a known concentration to correct for variations during sample preparation and instrument analysis, ensuring high accuracy and precision.[9]

  • Metabolic Tracer: It can be used as a tracer to follow the metabolic fate of N-Butyrylglycine in vivo and in vitro.[3]

  • Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of molecules, a phenomenon known as the "deuterium effect," which is an area of active research in drug development.[3]

Experimental Protocols

The most common application of this compound is in the quantitative analysis of endogenous N-acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Representative Protocol: Quantification of N-Butyrylglycine in Plasma

This protocol provides a general methodology for the analysis of N-acylglycines in a plasma matrix.[9]

1. Materials and Reagents:

  • N-Butyrylglycine analytical standard

  • This compound (Internal Standard, ISTD)

  • Acetonitrile (ACN), LC-MS grade, ice-cold

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard at a fixed concentration (e.g., 50 nM).

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from ~5% B to 95% B over several minutes to separate the analyte from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-Butyrylglycine transition: m/z 144.07 -> 74.02[10]

    • This compound transition: m/z 146.08 -> 74.02 (The fragment retains the glycine part, which is not labeled in this specific isotopologue, but a different fragment could be chosen if available from experimental data). Note: The precise transition for the deuterated standard should be optimized experimentally.

4. Data Analysis:

  • A calibration curve is generated using known concentrations of the N-Butyrylglycine standard.

  • The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Quantitative Analysis Workflow using LC-MS/MS A 1. Sample Collection (e.g., Plasma, Urine) B 2. Internal Standard Spiking (Add this compound) A->B C 3. Sample Preparation (Protein Precipitation with ACN) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. LC Separation (Reversed-Phase) D->E F 6. Tandem Mass Spectrometry Detection (MRM Mode) E->F G 7. Data Analysis (Ratio of Analyte to ISTD) F->G

Figure 3: A typical experimental workflow for metabolomic analysis.

Applications in Research and Drug Development

The precise quantification of metabolites is fundamental to understanding disease and developing new therapies.

  • Clinical Research: The analysis of acylglycines is critical for diagnosing and monitoring patients with inborn errors of metabolism.[5][11] Accurate quantification using stable isotope-labeled standards like this compound is essential for clinical laboratory tests.

  • Biomarker Discovery: Metabolomic studies have identified N-acyl glycines as potential biomarkers for conditions like type II diabetes.[7] Robust analytical methods, validated with internal standards, are necessary to qualify these biomarkers for clinical use.[12]

  • Drug Development: In pharmaceutical development, understanding a drug's effect on metabolic pathways is crucial. This compound can be used to assess how a therapeutic agent might impact fatty acid metabolism and related detoxification pathways.

Conclusion

This compound is a specialized chemical tool that is indispensable for modern biomedical and pharmaceutical research. Its role as an internal standard enables the accurate and reproducible quantification of its endogenous counterpart, N-Butyrylglycine. This capability is vital for the study of metabolic diseases, the validation of clinical biomarkers, and the detailed investigation of metabolic pathways. The data and protocols presented in this guide underscore its importance for generating high-quality, reliable data in demanding research applications.

References

N-Butyrylglycine: A Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Butyrylglycine, an acylglycine metabolite, has emerged as a significant biomarker in the landscape of metabolic disorders. This technical guide provides a comprehensive overview of N-Butyrylglycine, detailing its biochemical origins, its association with specific metabolic diseases, and its potential role as a diagnostic and monitoring tool. The guide delves into the intricate connections between N-Butyrylglycine, fatty acid oxidation, gut microbiota metabolism, and insulin resistance. Detailed experimental protocols for its quantification and data presentation standards are provided to facilitate further research and application in drug development.

Introduction

N-Butyrylglycine is an N-acylglycine formed through the conjugation of butyric acid and glycine.[1] Under normal physiological conditions, it is a minor metabolite of fatty acid metabolism.[2] However, in the context of certain metabolic derangements, its concentration in biological fluids can be significantly elevated, positioning it as a valuable biomarker.[3] This guide explores the multifaceted role of N-Butyrylglycine in metabolic disorders, with a focus on its clinical utility and the underlying biochemical pathways.

Biochemical Pathway of N-Butyrylglycine Formation

The primary route of N-Butyrylglycine synthesis involves the enzymatic conjugation of butyryl-CoA with glycine, a reaction catalyzed by Glycine N-acyltransferase (GLYAT). This process predominantly occurs within the mitochondria and serves as a detoxification mechanism to sequester excess or abnormally accumulated acyl-CoA species.

  • Substrates: Butyryl-CoA and Glycine

  • Enzyme: Glycine N-acyltransferase (GLYAT)

  • Product: N-Butyrylglycine and Coenzyme A

The availability of butyryl-CoA is a critical determinant of N-Butyrylglycine levels. Butyryl-CoA is an intermediate in the beta-oxidation of fatty acids. Inborn errors of metabolism that affect this pathway can lead to the accumulation of butyryl-CoA and subsequently, increased formation of N-Butyrylglycine.

A Fatty Acids B Fatty Acid Beta-Oxidation A->B Metabolism C Butyryl-CoA B->C Intermediate E Glycine N-acyltransferase (GLYAT) C->E D Glycine D->E F N-Butyrylglycine E->F Conjugation G Coenzyme A E->G Release H Urinary Excretion F->H

Figure 1. Biosynthesis pathway of N-Butyrylglycine.

N-Butyrylglycine in Metabolic Disorders

Elevated levels of N-Butyrylglycine are primarily associated with inborn errors of fatty acid metabolism, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

Fatty Acid Oxidation Disorders

SCAD deficiency is an autosomal recessive disorder characterized by the impaired oxidation of short-chain fatty acids. This impairment leads to an accumulation of butyryl-CoA, which is then shunted towards the formation of N-Butyrylglycine. Consequently, individuals with SCAD deficiency exhibit significantly increased urinary excretion of N-Butyrylglycine.[4] While the clinical presentation of SCAD deficiency can be variable, the measurement of urinary N-Butyrylglycine is a key diagnostic marker.[5]

Quantitative Data

The following table summarizes the reported concentrations of N-Butyrylglycine in urine for healthy individuals and patients with SCAD deficiency. It is important to note that these values can vary depending on the analytical method used and the physiological state of the individual.

ConditionAnalyteMatrixConcentration Range (mmol/mol creatinine)Reference
Healthy Control Isobutyrylglycine (an isomer)Urine0 - 3[6]
SCAD Deficiency N-ButyrylglycineUrineElevated[4][7]

Note: Specific quantitative ranges for N-Butyrylglycine in SCAD deficiency from the search results were not available. The table reflects that levels are consistently reported as "elevated" or "increased" in this condition. The provided range for isobutyrylglycine in healthy controls offers a point of reference for a related acylglycine.

The Gut Microbiota Connection

The gut microbiota plays a crucial role in the production of short-chain fatty acids (SCFAs), including butyrate, through the fermentation of dietary fibers.[8][9][10] Butyrate produced by gut bacteria can be absorbed into the systemic circulation and contribute to the pool of butyryl-CoA in the host's mitochondria. This establishes a direct link between the metabolic activity of the gut microbiome and the endogenous synthesis of N-Butyrylglycine. A diet rich in fiber can promote the growth of butyrate-producing bacteria, potentially influencing N-Butyrylglycine levels.[10]

A Dietary Fiber B Gut Microbiota A->B Fermentation C Butyrate (SCFA) B->C Production D Systemic Circulation C->D Absorption E Mitochondria D->E F Butyryl-CoA E->F H N-Butyrylglycine F->H Conjugation G Glycine G->H Conjugation

Figure 2. Influence of gut microbiota on N-Butyrylglycine formation.

N-Butyrylglycine and Insulin Resistance

The relationship between N-Butyrylglycine and insulin resistance is an area of growing interest. While direct evidence is still emerging, several lines of reasoning suggest a potential link:

  • Altered Glycine Metabolism: Studies have shown that individuals with obesity and insulin resistance often exhibit altered glycine metabolism, characterized by lower plasma glycine levels.[11][12][13] Since glycine is a substrate for N-Butyrylglycine synthesis, changes in its availability could impact the production of this metabolite.

  • Mitochondrial Dysfunction: Insulin resistance is frequently associated with mitochondrial dysfunction, which can impair fatty acid oxidation. This can lead to the accumulation of acyl-CoA intermediates, including butyryl-CoA, thereby increasing the substrate for N-Butyrylglycine formation.

  • Role of Butyrate: Butyrate, the precursor to N-Butyrylglycine, has been shown to have beneficial effects on insulin sensitivity and glucose homeostasis in some studies.[14] However, the overall impact of butyrate and its metabolites on insulin resistance is complex and may depend on various factors.

Further research is needed to fully elucidate the role of N-Butyrylglycine as a direct biomarker of insulin resistance.

Experimental Protocols

Accurate and reliable quantification of N-Butyrylglycine is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[5][15][16]

Sample Preparation (Urine)
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and then centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[15]

  • Dilution and Internal Standard Addition: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution.[15] A suitable internal standard is a stable isotope-labeled version of an acylglycine, such as n-Octanoylglycine-d2, dissolved in 50% methanol/water.[15]

  • Vortexing and Transfer: Vortex the mixture for 10 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.[15]

LC-MS/MS Analysis

A detailed LC-MS/MS method for the analysis of acylglycines, including N-Butyrylglycine, has been described.[5][15] The following is a general outline:

  • Chromatography:

    • LC System: Ultra-performance liquid chromatography (UPLC) system.[5]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phases: A gradient of water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for N-Butyrylglycine and the internal standard.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards of known N-Butyrylglycine concentrations.[15] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of N-Butyrylglycine in the unknown samples is then determined from this calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

A Urine Sample Collection BB BB A->BB B Thaw and Centrifuge C Add Internal Standard and Dilute D LC-MS/MS Analysis C->D E Data Acquisition (MRM) D->E F Data Processing and Quantification E->F G Normalization to Creatinine F->G H Final Concentration Report G->H BB->C

Figure 3. Experimental workflow for N-Butyrylglycine quantification.

Conclusion and Future Directions

N-Butyrylglycine is a promising biomarker for specific inborn errors of fatty acid metabolism, particularly SCAD deficiency. Its connection to gut microbiota metabolism and potential association with insulin resistance opens up new avenues for research and clinical applications. Future studies should focus on:

  • Establishing precise quantitative reference ranges for N-Butyrylglycine in various populations and clinical cohorts.

  • Further elucidating the complex interplay between gut microbiota, N-Butyrylglycine, and systemic metabolic health, including insulin resistance.

  • Evaluating the utility of N-Butyrylglycine as a monitoring biomarker in response to therapeutic interventions, such as dietary modifications or pharmacological treatments.

The continued investigation of N-Butyrylglycine holds the potential to enhance our understanding of metabolic disorders and aid in the development of novel diagnostic and therapeutic strategies.

References

Synthesis and Isotopic Purity of N-Butyrylglycine-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of N-Butyrylglycine-d2. This deuterated analog of the endogenous metabolite N-butyrylglycine serves as a valuable internal standard for mass spectrometry-based quantitative studies in clinical research and drug development, particularly in the investigation of inborn errors of metabolism.[1]

Introduction to N-Butyrylglycine

N-Butyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of a fatty acid (butyric acid in this case) with glycine.[2] These compounds are typically minor metabolites of fatty acid metabolism.[1] However, in certain genetic disorders related to mitochondrial fatty acid β-oxidation, the concentration of specific acylglycines, including N-butyrylglycine, can be significantly elevated in biological fluids. This makes them important biomarkers for diagnosing and monitoring such metabolic diseases.

The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of the endogenous analyte by correcting for matrix effects and variations during sample preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of glycine-2,2-d2 with a butyrylating agent, followed by the deprotection of the carboxylic acid. A common and effective method involves the Schotten-Baumann reaction, where an acyl chloride is reacted with an amino acid under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acylglycines.

Materials:

  • Glycine-2,2-d2

  • Butyryl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Dissolution of Glycine-d2: Dissolve glycine-2,2-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice bath.

  • Acylation: While vigorously stirring the glycine solution, slowly add butyryl chloride (1.1 eq) dropwise. Ensure the temperature is maintained at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter and is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the deuterated and non-deuterated species.

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

  • LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the analyte from any potential impurities.

  • MS Analysis: Analyze the eluent using a high-resolution mass spectrometer in negative ion mode. The deprotonated molecules [M-H]⁻ will be observed.

  • Data Analysis:

    • Acquire the mass spectrum of the this compound peak.

    • Determine the relative intensities of the monoisotopic peak of the unlabeled compound (m/z 144.066) and the d2-labeled compound (m/z 146.079).

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d2) / (Intensity(d0) + Intensity(d2))] * 100

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with a natural abundance analogue, and comparing measured isotope distributions with calculated ones for different enrichments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the position of deuteration and assessing the isotopic purity.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons of the glycine moiety (typically around 3.9-4.0 ppm) should be significantly reduced or absent, confirming successful deuteration at this position.

  • ²H NMR: The ²H NMR spectrum should show a signal at the chemical shift corresponding to the deuterated methylene position, providing direct evidence of deuterium incorporation.

Studies on partially deuterated glycine have shown that deuteration of the amine group can significantly lengthen the spin-lattice relaxation time (T1) of neighboring protons and carbons.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Butyrylglycine and its deuterated analog.

Compound Molecular Formula Monoisotopic Mass (Da) CAS Number
N-ButyrylglycineC₆H₁₁NO₃145.073920208-73-5
This compoundC₆H₉D₂NO₃147.08651219799-10-6
Parameter Method Expected Value/Result
Chemical Purity HPLC>98%
Isotopic Enrichment Mass Spectrometry>98 atom % D
Deuteration Site ¹H NMR, ²H NMRGlycine methylene position

Diagrams

Synthesis Workflow

G Synthesis Workflow for this compound A Glycine-2,2-d2 D Schotten-Baumann Reaction A->D B Butyryl Chloride B->D C NaOH (aq) C->D E Reaction Mixture D->E G Acidification E->G F HCl (aq) F->G H Aqueous Solution (pH ~2) G->H I Extraction (Diethyl Ether) H->I J Organic Extract I->J K Drying (MgSO4) & Evaporation J->K L Crude Product K->L M Recrystallization L->M N This compound (Pure) M->N

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Pathway

G Simplified Biosynthesis of N-Acylglycines A Fatty Acid (e.g., Butyric Acid) B Acyl-CoA Synthetase A->B C Acyl-CoA (e.g., Butyryl-CoA) B->C E Glycine N-Acyltransferase (EC 2.3.1.13) C->E D Glycine D->E F N-Acylglycine (e.g., N-Butyrylglycine) E->F G CoA E->G

Caption: The enzymatic pathway for the formation of N-acylglycines in the body.

References

The N-Butyrylglycine Pathway: A Key Indicator in Mitochondrial Fatty Acid β-Oxidation Defects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-Butyrylglycine pathway and its critical role as a biomarker in the context of mitochondrial fatty acid β-oxidation, with a particular focus on Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. N-Butyrylglycine, an acylglycine typically present at low levels, becomes significantly elevated when the β-oxidation of short-chain fatty acids is impaired. This guide details the biochemical basis of N-Butyrylglycine formation, its clinical relevance, and the analytical methodologies for its quantification. Detailed experimental protocols for the analysis of N-Butyrylglycine and related metabolites are provided, alongside quantitative data and visual representations of the key pathways and workflows to support researchers and clinicians in the diagnosis and study of SCAD deficiency and related metabolic disorders.

Introduction to Mitochondrial Fatty Acid β-Oxidation and the N-Butyrylglycine Pathway

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides a major source of energy, particularly during periods of fasting or prolonged exercise. This intricate multi-step process systematically breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to generate ATP. The FAO spiral involves a series of enzymatic reactions, including dehydrogenation, hydration, further dehydrogenation, and thiolysis, with different enzymes exhibiting specificity for fatty acids of varying chain lengths (long, medium, and short).

Short-Chain Acyl-CoA Dehydrogenase (SCAD) is the enzyme responsible for the initial dehydrogenation step in the β-oxidation of short-chain fatty acids (C4-C6). A deficiency in SCAD activity, an autosomal recessive inherited disorder, leads to the accumulation of its primary substrate, butyryl-CoA, within the mitochondrial matrix.

Under normal physiological conditions, the concentration of butyryl-CoA is tightly regulated. However, in SCAD deficiency, the excess butyryl-CoA is shunted into alternative metabolic pathways as a detoxification mechanism. One such critical pathway is the conjugation of butyryl-CoA with the amino acid glycine to form N-Butyrylglycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). The resulting N-Butyrylglycine is then excreted in the urine, making it a key diagnostic marker for SCAD deficiency.

The Biochemical Formation of N-Butyrylglycine

The formation of N-Butyrylglycine is a direct consequence of the accumulation of butyryl-CoA. The enzymatic reaction is as follows:

Butyryl-CoA + Glycine ⇌ N-Butyrylglycine + Coenzyme A

This reaction is catalyzed by Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13), an enzyme primarily located in the liver and kidney mitochondria. GLYAT has a broad substrate specificity, with the ability to conjugate various acyl-CoAs with glycine. Kinetic studies have shown that butyryl-CoA is a substrate for this enzyme. The formation and subsequent urinary excretion of N-Butyrylglycine serve as a mechanism to release the sequestered coenzyme A and mitigate the toxic effects of accumulated butyryl-CoA.

Below is a diagram illustrating the N-Butyrylglycine pathway in the context of SCAD deficiency.

N_Butyrylglycine_Pathway N-Butyrylglycine Formation in SCAD Deficiency cluster_Mitochondrion Mitochondrial Matrix FattyAcids Short-Chain Fatty Acids (e.g., Butyrate) ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Activation SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) ButyrylCoA->SCAD GLYAT Glycine N-Acyltransferase (GLYAT) ButyrylCoA->GLYAT Accumulation BetaOxidation β-Oxidation Cycle SCAD->BetaOxidation Deficient in SCAD Deficiency Glycine Glycine Glycine->GLYAT NButyrylglycine_mito N-Butyrylglycine GLYAT->NButyrylglycine_mito Conjugation CoA Coenzyme A GLYAT->CoA NButyrylglycine_urine Urinary Excretion of N-Butyrylglycine NButyrylglycine_mito->NButyrylglycine_urine Transport

N-Butyrylglycine formation pathway in SCAD deficiency.

Quantitative Data Presentation

The quantification of N-Butyrylglycine in biological fluids, primarily urine, is a cornerstone in the diagnosis of SCAD deficiency. The following tables summarize the available quantitative data for N-Butyrylglycine and the kinetic properties of the enzyme responsible for its synthesis.

Table 1: Urinary N-Butyrylglycine Concentrations

PopulationSpecimenConcentration (mg/g Creatinine)Reference(s)
Healthy IndividualsUrine≤2.50[1]
SCAD Deficiency Patient (Case Study)UrineElevated (specific value not consistently reported across literature)[2]

Note: Quantitative values for N-Butyrylglycine can vary between laboratories and methodologies. The provided data should be used as a reference, and clinical decisions should be based on the reference ranges provided by the performing laboratory.

Table 2: Kinetic Parameters of Glycine N-Acyltransferase (GLYAT) with Butyryl-CoA

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference(s)
Human LiverButyryl-CoA300 - 5600Not explicitly stated in a comparable unit[3]
Rat LiverButyryl-CoANot explicitly stated in a comparable unitNot explicitly stated in a comparable unit[4]

Note: Kinetic parameters can be influenced by assay conditions such as pH, temperature, and substrate concentrations.

Experimental Protocols

Accurate and precise quantification of N-Butyrylglycine and other relevant metabolites is essential for the diagnosis and monitoring of SCAD deficiency. This section provides detailed methodologies for the analysis of these compounds.

Urinary Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method allows for the sensitive and specific quantification of a panel of acylglycines, including N-Butyrylglycine.

4.1.1. Sample Preparation

  • Urine Collection: Collect a random urine specimen in a sterile container. For quantitative analysis, a first-morning void is often preferred.

  • Creatinine Measurement: Determine the creatinine concentration of the urine sample to normalize the acylglycine concentrations.

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add an internal standard solution containing a stable isotope-labeled N-Butyrylglycine (e.g., N-Butyrylglycine-d7).

  • Protein Precipitation: Precipitate proteins by adding 400 µL of acetonitrile.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

4.1.2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A high-pressure liquid chromatography system capable of generating reproducible gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 2% B

    • 9.1-12 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Butyrylglycine: Precursor ion (Q1): m/z 146.1 -> Product ion (Q3): m/z 76.1

    • N-Butyrylglycine-d7 (Internal Standard): Precursor ion (Q1): m/z 153.1 -> Product ion (Q3): m/z 76.1

  • Data Analysis: Quantify N-Butyrylglycine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-Butyrylglycine. Normalize the final concentration to the creatinine concentration of the urine sample.

Diagnostic Workflow for SCAD Deficiency

The diagnosis of SCAD deficiency typically begins with newborn screening, followed by confirmatory biochemical and genetic testing.

Diagnostic_Workflow Diagnostic Workflow for SCAD Deficiency NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Analysis (Tandem Mass Spectrometry) NBS->Acylcarnitine ElevatedC4 Elevated C4-Acylcarnitine (Butyrylcarnitine) Acylcarnitine->ElevatedC4 Confirmatory Confirmatory Testing ElevatedC4->Confirmatory Positive Screen Normal Normal Result ElevatedC4->Normal Negative Screen UrineAcylglycine Urine Acylglycine Analysis (UPLC-MS/MS or GC-MS) Confirmatory->UrineAcylglycine UrineOrganicAcid Urine Organic Acid Analysis (GC-MS) Confirmatory->UrineOrganicAcid ElevatedButyrylglycine Elevated N-Butyrylglycine UrineAcylglycine->ElevatedButyrylglycine ElevatedEMA Elevated Ethylmalonic Acid UrineOrganicAcid->ElevatedEMA GeneticTesting ACADS Gene Sequencing ElevatedButyrylglycine->GeneticTesting Suggestive ElevatedEMA->GeneticTesting Suggestive Diagnosis Diagnosis of SCAD Deficiency GeneticTesting->Diagnosis Pathogenic Variants Identified

Diagnostic workflow for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantitative analysis of urinary N-Butyrylglycine.

Experimental_Workflow Experimental Workflow for Urinary N-Butyrylglycine Analysis cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing Collection Urine Sample Collection Spiking Internal Standard Spiking Collection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (UPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization Reporting Result Reporting Normalization->Reporting

Experimental workflow for urinary N-Butyrylglycine analysis.

Conclusion

The N-Butyrylglycine pathway represents a crucial compensatory mechanism in the pathophysiology of SCAD deficiency. The accumulation of N-Butyrylglycine in urine serves as a highly specific and sensitive biomarker for this inborn error of metabolism. This technical guide has provided a detailed examination of the biochemical underpinnings of this pathway, alongside practical, in-depth protocols for its analysis. The provided quantitative data and visual workflows are intended to serve as valuable resources for researchers, clinicians, and professionals in the field of drug development, aiding in the accurate diagnosis, monitoring, and investigation of SCAD deficiency and other related disorders of mitochondrial fatty acid β-oxidation. Further research into the modulation of the Glycine N-Acyltransferase enzyme could open new avenues for therapeutic interventions in these conditions.

References

The Discovery and Analysis of N-Butyrylglycine in Human Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyrylglycine, an acylated glycine, has emerged as a significant biomarker in human urine for the diagnosis and monitoring of specific inborn errors of metabolism, particularly those related to fatty acid oxidation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical methodologies for N-Butyrylglycine. Detailed experimental protocols for its quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of its urinary concentrations in both healthy individuals and those with metabolic disorders. This document aims to serve as a valuable resource for researchers and clinicians in the field of metabolomics and drug development.

Introduction

N-Butyrylglycine is a glycine conjugate of butyric acid, formed through the enzymatic action of glycine N-acyltransferase.[1][2] While present at low levels in the urine of healthy individuals, its concentration can be significantly elevated in certain metabolic disorders. The detection and quantification of N-Butyrylglycine and other acylglycines in urine have become crucial tools for the differential diagnosis of inborn errors of metabolism.[3]

The first significant report of N-Butyrylglycine in human urine dates back to 1980, where it was identified in a patient with D-glyceric acidemia.[4] This finding highlighted the potential of acylglycine profiling in identifying metabolic dysregulations. Subsequent research has solidified the role of N-Butyrylglycine as a key urinary biomarker for conditions such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[5]

Biosynthesis and Metabolic Significance

N-Butyrylglycine is synthesized in the mitochondria through the conjugation of butyryl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[6][7] This process serves as a detoxification pathway to mitigate the accumulation of toxic short-chain acyl-CoA esters.[7]

In a healthy state, fatty acid β-oxidation proceeds efficiently, and the concentration of butyryl-CoA is low. However, in fatty acid oxidation disorders such as SCAD deficiency, a genetic defect in the SCAD enzyme leads to the accumulation of butyryl-CoA.[5] This excess butyryl-CoA is then shunted towards the glycine conjugation pathway, resulting in a significant increase in the synthesis and subsequent urinary excretion of N-Butyrylglycine.[4][6]

cluster_0 Mitochondrial Matrix FattyAcids Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA β-oxidation SCAD SCAD (Short-chain acyl-CoA dehydrogenase) ButyrylCoA->SCAD Substrate GLYAT GLYAT (Glycine N-acyltransferase) ButyrylCoA->GLYAT Accumulation in SCAD deficiency AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA SCAD->AcetylCoA Healthy State Glycine Glycine Glycine->GLYAT NButyrylglycine N-Butyrylglycine GLYAT->NButyrylglycine Urine Excretion in Urine NButyrylglycine->Urine

Caption: Biosynthesis of N-Butyrylglycine.

Quantitative Data

The urinary concentration of N-Butyrylglycine is a key diagnostic parameter. The following tables summarize the reported concentrations in healthy individuals and patients with specific metabolic disorders.

Population N-Butyrylglycine Concentration (μmol/mmol creatinine) Reference
Healthy Adults< 2.5[Mayo Clinic]
Healthy Children (1-13 years)2.1[MiMeDB]
Healthy Infants (0-1 year)0 - 3.894[MiMeDB]
Disease N-Butyrylglycine Concentration (μmol/mmol creatinine) Reference
Ethylmalonic Encephalopathy2.1[MiMeDB]
Propionic Acidemia0.01[MiMeDB]
Short-chain acyl-CoA dehydrogenase deficiencyElevated[5]

Experimental Protocols

Accurate quantification of N-Butyrylglycine in urine requires robust analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like N-Butyrylglycine, a derivatization step is necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Internal Standard Addition: To a 1 mL urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).

  • Solid-Phase Extraction (SPE): Acidify the urine sample with HCl and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the acylglycines with methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of N-Butyrylglycine.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for N-Butyrylglycine-TMS and the internal standard.

Urine Urine Sample IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction IS->SPE Evap Evaporation SPE->Evap Deriv Derivatization (BSTFA/TMCS) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis GCMS->Data

Caption: GC-MS workflow for N-Butyrylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds without the need for derivatization.

Sample Preparation:

  • Internal Standard Addition: To a 100 μL urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).

  • Protein Precipitation: Add 400 μL of acetonitrile to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard.

Urine Urine Sample IS Add Internal Standard Urine->IS Precip Protein Precipitation IS->Precip Cent Centrifugation Precip->Cent Evap Evaporation Cent->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis LCMS->Data

Caption: LC-MS/MS workflow for N-Butyrylglycine.

Conclusion

The discovery and subsequent clinical application of N-Butyrylglycine as a urinary metabolite have significantly advanced the diagnosis of inborn errors of metabolism. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification. For researchers and drug development professionals, understanding the metabolic pathways leading to N-Butyrylglycine accumulation and the methodologies for its measurement is crucial for the development of novel diagnostic tools and therapeutic interventions for fatty acid oxidation disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Butyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated N-Butyrylglycine. This document is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed data, experimental methodologies, and relevant metabolic pathway information.

Core Physicochemical Properties

Quantitative data for both deuterated N-Butyrylglycine (N-Butyrylglycine-d7) and its non-deuterated counterpart are summarized below. It is important to note that currently available data for the deuterated form are primarily computed, while some experimental data exists for the non-deuterated form.

Table 1: General Physicochemical Properties
PropertyDeuterated N-Butyrylglycine (N-Butyrylglycine-d7)N-Butyrylglycine (Non-deuterated)Data TypeSource
Molecular Formula C₆H₄D₇NO₃[]C₆H₁₁NO₃[2][3]---PubChem, BOC Sciences, CymitQuimica
Molecular Weight 152.20 g/mol [4][5]145.16 g/mol [2][3]Computed/StandardPubChem, Pharmaffiliates, Sigma-Aldrich, CymitQuimica
Appearance Solid (Predicted)Solid[2][6]ExperimentalHuman Metabolome Database
Melting Point No data availableNo experimental data available[6]---Human Metabolome Database
Boiling Point No data availableNo experimental data available[6]---Human Metabolome Database
Table 2: Solubility and Partitioning Properties
PropertyDeuterated N-Butyrylglycine (N-Butyrylglycine-d7)N-Butyrylglycine (Non-deuterated)Data TypeSource
Water Solubility No data available17.6 g/L[6][7]PredictedALOGPS, ChemAxon
XLogP3 1.1[4]1.1[2]ComputedPubChem
LogP No data available0.03[6][7]PredictedALOGPS, ChemAxon
Table 3: Acid-Base Properties
PropertyDeuterated N-Butyrylglycine (N-Butyrylglycine-d7)N-Butyrylglycine (Non-deuterated)Data TypeSource
pKa (Strongest Acidic) No data available4.06[6][7]PredictedChemAxon

Metabolic Pathway: Formation of N-Butyrylglycine

N-Butyrylglycine is an acyl glycine, which are typically minor metabolites of fatty acids.[7] The formation of N-Butyrylglycine is a key metabolic process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[7][8] This enzyme facilitates the conjugation of an acyl-CoA molecule, in this case, Butyryl-CoA, with the amino acid glycine.[7][8] This reaction is significant in the detoxification of certain endogenous and exogenous compounds.[9]

Metabolic_Pathway_N_Butyrylglycine Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine Catalyzes CoA Coenzyme A GLYAT->CoA

Caption: Metabolic formation of N-Butyrylglycine.

Experimental Protocols

While specific experimental data for deuterated N-Butyrylglycine is limited, the following sections detail generalized, yet comprehensive, protocols for determining the key physicochemical properties discussed. These methodologies are standard in the field and applicable to the analysis of deuterated compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus Sample Dry, powdered sample of deuterated N-Butyrylglycine Capillary Pack into a capillary tube Sample->Capillary Insert Insert capillary into apparatus Capillary->Insert Heat_fast Rapid heating for approximate melting point Insert->Heat_fast Heat_slow Slow heating (1-2 °C/min) for precise measurement Heat_fast->Heat_slow Observe Observe for first liquid droplet and complete melting Heat_slow->Observe Record Record temperature range Observe->Record

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry deuterated N-Butyrylglycine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Approximate Determination: The sample is heated rapidly to determine an approximate melting range.

  • Precise Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of deuterated N-Butyrylglycine is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The solubility is expressed in g/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, can be determined experimentally by potentiometric titration.

Methodology:

  • Solution Preparation: A precise amount of deuterated N-Butyrylglycine is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Analytical Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of N-acyl glycines in biological matrices.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Biological_Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Injection Inject extracted sample Extraction->Injection Column Reversed-Phase C18 Column Injection->Column Mobile_Phase Gradient Elution with Mobile Phase Column->Mobile_Phase Ionization Electrospray Ionization (ESI) Mobile_Phase->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification against Internal Standard MRM->Quantification

Caption: Workflow for HPLC-MS/MS analysis.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, urine) are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and remove interfering substances. An internal standard (e.g., a stable isotope-labeled analog) is added prior to extraction for accurate quantification.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution with a suitable mobile phase (e.g., a mixture of water and acetonitrile with additives like formic acid) is used to separate N-Butyrylglycine from other components.[10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification: The concentration of deuterated N-Butyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

An In-depth Technical Guide to Glycine Conjugation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Overview

Glycine conjugation is a crucial Phase II metabolic pathway primarily occurring in the mitochondria of liver and kidney cells.[1][2] This process serves as a key detoxification mechanism for a variety of endogenous and exogenous carboxylic acids.[1][3] By conjugating these acids with the amino acid glycine, the pathway enhances their water solubility, facilitating their excretion in urine and preventing the accumulation of potentially toxic acyl-CoA intermediates.[2] The glycine conjugation pathway is fundamental for maintaining mitochondrial homeostasis of coenzyme A (CoASH), a vital cofactor in cellular metabolism.[2] Dysregulation of this pathway can lead to the sequestration of CoASH, impairing mitochondrial energy production and other critical metabolic functions.[4][5]

The pathway's significance extends to drug development, as the metabolism of xenobiotic carboxylic acids, including certain pharmaceuticals and common food preservatives like benzoate, heavily relies on this conjugation process.[3][6] A comprehensive understanding of the enzymes, kinetics, and influential factors of this pathway is therefore essential for toxicology, pharmacology, and the study of inborn errors of metabolism.

The Core Biochemical Pathway

Glycine conjugation is a two-step enzymatic reaction.[3]

  • Activation Step: A carboxylic acid substrate is first activated to a high-energy thioester intermediate, an acyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, such as ACSM2B (also known as HXM-A), and requires ATP for energy.[2][7][8]

  • Conjugation Step: The acyl group from the acyl-CoA intermediate is then transferred to the amino group of glycine. This step is catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13), forming an N-acylglycine conjugate (e.g., hippuric acid from benzoic acid) and regenerating free CoASH.[1][9]

This process effectively converts lipophilic organic acids into more hydrophilic and less toxic metabolites that can be readily eliminated from the body.[4]

Glycine_Conjugation_Pathway Xenobiotic Carboxylic Acid (e.g., Benzoic Acid) AcylCoA Acyl-CoA Intermediate (e.g., Benzoyl-CoA) Xenobiotic->AcylCoA  ACSM2B  (Ligase) AMP_PPi AMP + PPi Xenobiotic->AMP_PPi AcylGlycine N-Acylglycine (e.g., Hippuric Acid) Excreted AcylCoA->AcylGlycine  GLYAT  (Transferase) CoASH_out CoASH AcylCoA->CoASH_out ATP ATP ATP->Xenobiotic CoASH_in CoASH CoASH_in->Xenobiotic Glycine Glycine Glycine->AcylCoA Experimental_Workflow Start Start: Prepare Reagents (Buffer, Enzyme, Substrates) Incubate Incubate Reaction Mixture (e.g., 37°C) Start->Incubate Method Select Assay Method Incubate->Method Spectro Spectrophotometric Assay (DTNB Method) Method->Spectro Direct HPLC HPLC Assay Method->HPLC Indirect Measure Kinetic Measurement (Monitor A412 nm) Spectro->Measure Stop Stop Reaction (e.g., add Acid) HPLC->Stop Data_Spectro Data Analysis (Calculate Specific Activity) Measure->Data_Spectro Prepare Sample Preparation (Centrifuge, Collect Supernatant) Stop->Prepare Analyze HPLC Analysis (Separate & Detect Product) Prepare->Analyze Data_HPLC Data Analysis (Quantify Product vs. Standard Curve) Analyze->Data_HPLC

References

Methodological & Application

Application Notes and Protocols for the Use of N-Butyrylglycine-d2 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, including disorders of fatty acid oxidation.[1][2] Accurate and precise quantification of N-Butyrylglycine in biological matrices such as plasma and urine is crucial for clinical research and diagnostic development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard is essential for reliable quantification in LC-MS/MS, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.[3] N-Butyrylglycine-d2, a deuterated analog of N-Butyrylglycine, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the target analyte.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the quantitative analysis of N-Butyrylglycine in biological samples by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of N-Butyrylglycine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for N-Butyrylglycine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.115
This compound148.176.115

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Expected Retention Time~3.5 minutes

Table 3: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90-110%

Experimental Protocols

Materials and Reagents
  • N-Butyrylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥ 99%)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of N-Butyrylglycine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the N-Butyrylglycine stock solution with 50% methanol/water to prepare a series of working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

Sample Preparation Protocol for Plasma
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire data using Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Integrate the peak areas for both N-Butyrylglycine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.

  • Determine the concentration of N-Butyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Experimental workflow for the quantification of N-Butyrylglycine.

signaling_pathway cluster_pathway Metabolic Pathway of N-Butyrylglycine Formation butyryl_coa Butyryl-CoA coat Glycine N-Acyltransferase (GLYAT) butyryl_coa->coat glycine Glycine glycine->coat n_butyrylglycine N-Butyrylglycine coat->n_butyrylglycine

Caption: Biosynthesis of N-Butyrylglycine.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of N-Butyrylglycine in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, which is paramount in clinical research and drug development applications where reliable biomarker data is essential. This protocol can be readily adapted for high-throughput analysis in various research settings.

References

Application Note: Quantitative Analysis of N-Butyrylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1][2] Typically present at low levels in healthy individuals, the concentration of N-Butyrylglycine and other acylglycines can be elevated in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[2][3] Therefore, the accurate and precise quantification of N-Butyrylglycine in plasma is crucial for diagnostic research and for monitoring metabolic pathways in clinical and pharmaceutical studies.[1]

This application note details a robust and sensitive method for the quantitative analysis of N-Butyrylglycine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred technique for this application due to its high sensitivity, specificity, and throughput.[1][4] The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy.

Experimental Protocols

Materials and Reagents
  • Analyte: N-Butyrylglycine analytical standard (≥97.0% purity)

  • Internal Standard (IS): N-Butyrylglycine-d7 or a suitable alternative like N-Propionylglycine-d2 or n-Octanoylglycine-2,2-d2.[1]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: LC-MS grade formic acid.

  • Biological Matrix: Human plasma (K2EDTA), charcoal-stripped plasma for calibration standards and quality controls.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of N-Butyrylglycine and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the N-Butyrylglycine stock solution with 50:50 (v/v) methanol:water. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 1 µg/mL).

  • Calibration Standards & QCs: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into charcoal-stripped plasma to achieve the desired concentration range. A typical calibration curve might range from 0.1 to 100 µM.[1] QC samples should be prepared at a minimum of three concentration levels: Low, Medium, and High.

Plasma Sample Preparation (Protein Precipitation)
  • Thaw plasma samples gradually on ice or at 4°C to prevent degradation.[5]

  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for double blanks) and vortex briefly.

  • Add 150 µL of ice-cold methanol to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to mix, then centrifuge to pellet any insoluble material.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

The analytical method should be validated according to the relevant regulatory guidelines from the FDA and EMA.[6][7] Validation ensures the method is suitable for its intended purpose.[8] Key parameters to evaluate include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy (% bias) and precision (% CV) using QC samples.[9]

  • Recovery: Measure the extraction efficiency of the analyte and IS from the plasma matrix.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of N-Butyrylglycine in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage at -80°C).[10][11][12]

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: Optimized LC-MS/MS Parameters for N-Butyrylglycine Analysis

Parameter N-Butyrylglycine N-Butyrylglycine-d7 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 146.1 153.1
Product Ion (m/z) 76.1 83.1
Dwell Time (ms) 100 100
Collision Energy (eV) 15 15

| Cone Voltage (V) | 25 | 25 |

Note: Ion transitions and energies are typical starting points and should be optimized empirically.

Table 2: Representative Calibration Curve Data | Concentration (µM) | Analyte/IS Peak Area Ratio (Mean) | | :--- | :--- | | 0.1 | 0.005 | | 0.5 | 0.024 | | 1.0 | 0.051 | | 5.0 | 0.253 | | 10.0 | 0.509 | | 25.0 | 1.265 | | 50.0 | 2.518 | | 100.0 | 5.021 | | Regression | y = 0.0501x + 0.0003 | | | Correlation (r²) | > 0.995 | |

Table 3: Inter-Day and Intra-Day Accuracy and Precision

QC Level Nominal Conc. (µM) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 0.1 < 15% ± 15% < 20% ± 20%
Low QC 0.3 < 15% ± 15% < 15% ± 15%
Mid QC 15 < 15% ± 15% < 15% ± 15%
High QC 80 < 15% ± 15% < 15% ± 15%

Acceptance criteria based on typical bioanalytical method validation guidelines.[9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) (Standard, QC, or Unknown) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Methanol (150 µL) (Protein Precipitation) Add_IS->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Data Data Processing & Quantification LCMS->Data Result Final Concentration Report Data->Result

Caption: Workflow for N-Butyrylglycine quantification in plasma.

N-Acylglycine Biosynthesis Pathway

G ButyrylCoA Butyryl-CoA (from Fatty Acid Metabolism) Enzyme Glycine N-acyltransferase (GLYAT) ButyrylCoA->Enzyme Glycine Glycine Glycine->Enzyme Product N-Butyrylglycine Enzyme->Product CoA CoA Enzyme->CoA releases

Caption: Biosynthesis of N-Butyrylglycine via conjugation.

References

Protocol for N-Butyrylglycine-d2 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation.[1][2] Its quantification in biological matrices like plasma and urine is crucial for diagnostic and research purposes. Targeted metabolomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific platform for this analysis.[3][4] The use of a stable isotope-labeled internal standard, such as N-Butyrylglycine-d2, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3] This document provides a detailed protocol for the use of this compound in the targeted metabolomic analysis of N-Butyrylglycine.

Principle

This protocol employs a robust LC-MS/MS method for the quantification of N-Butyrylglycine in biological samples. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the samples at the beginning of the sample preparation process. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic separation allows for the isolation of N-Butyrylglycine from other matrix components, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Materials and Reagents

  • N-Butyrylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Phosphate-buffered saline (PBS), ice-cold

Equipment

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials

  • Pipettes and tips

Experimental Protocols

Preparation of Standard and Internal Standard Stock Solutions
  • N-Butyrylglycine Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Butyrylglycine and dissolve it in 1 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Butyrylglycine stock solution with a 50:50 methanol:water mixture to achieve a concentration range for the calibration curve (e.g., 0.1 µM to 100 µM).

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

Plasma Samples:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples on ice.

  • Centrifuge at 3,000 x g for 5 minutes to remove any particulate matter.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 440 µL of LC-MS grade water to dilute the sample.

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Butyrylglycine146.176.15015[3]
This compound148.176.15015 (Optimized)

Note: The collision energy for this compound should be optimized on the specific instrument being used, but a starting value similar to the unlabeled compound is recommended.

Data Analysis
  • Integrate the peak areas for both N-Butyrylglycine and this compound MRM transitions.

  • Calculate the peak area ratio of N-Butyrylglycine to this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the N-Butyrylglycine standards.

  • Determine the concentration of N-Butyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Spike with This compound sample->add_is extraction Extraction/ Protein Precipitation add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms Inject data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for targeted metabolomic analysis.

signaling_pathway cluster_enzymes Enzymatic Reactions fatty_acid Butyric Acid (from Fatty Acid Metabolism) butyryl_coa Butyryl-CoA fatty_acid->butyryl_coa + CoA-SH + ATP acsm2b ACSM2B (Acyl-CoA Synthetase) n_butyrylglycine N-Butyrylglycine butyryl_coa->n_butyrylglycine + Glycine glyat GLYAT (Glycine N-Acyltransferase) glycine Glycine amp_ppi AMP + PPi coa_out CoA-SH coa CoA-SH atp ATP

Caption: Biosynthesis of N-Butyrylglycine.

Conclusion

This protocol provides a comprehensive framework for the targeted quantification of N-Butyrylglycine in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in clinical research and drug development. This method is sensitive, specific, and can be adapted for high-throughput analysis. Researchers should validate this protocol in their own laboratories to ensure it meets the specific requirements of their studies.

References

Application of N-Butyrylglycine-d2 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Butyrylglycine-d2, a stable isotope-labeled analog of N-Butyrylglycine, serves as an invaluable tool in pharmacokinetic (PK) studies. Its primary application lies in its use as an internal standard (IS) for the accurate quantification of endogenous N-Butyrylglycine in biological matrices. This approach is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-Butyrylglycine, which is a key biomarker in several inborn errors of metabolism.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability during sample preparation and analysis, ensuring high accuracy and precision in quantitative results.[1]

Core Applications

  • Internal Standard for Bioanalytical Methods: this compound is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify N-Butyrylglycine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and procedural losses.[1][3]

  • Pharmacokinetic Profiling of a Biomarker: By enabling precise quantification, this compound facilitates the study of how the concentration of endogenous N-Butyrylglycine changes over time in response to therapeutic interventions or dietary changes. This is particularly relevant in monitoring diseases such as short-chain acyl-CoA dehydrogenase deficiency.

  • Metabolic Pathway Analysis: Accurate measurement of N-Butyrylglycine, an acyl glycine, provides insights into fatty acid metabolism and disorders related to mitochondrial beta-oxidation.[2][4][5]

Experimental Protocols

A validated LC-MS/MS method is the cornerstone for reliable pharmacokinetic data. The following protocol outlines a typical workflow for the quantification of N-Butyrylglycine in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.115
This compound148.176.115

(Note: These transitions are predictive and should be optimized for the specific instrument used.)

3. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of N-Butyrylglycine to the peak area of this compound.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of N-Butyrylglycine standards.

  • The concentration of N-Butyrylglycine in the unknown samples is then determined from this calibration curve.

Data Presentation

The following tables represent typical validation parameters for a bioanalytical method for N-Butyrylglycine using this compound as an internal standard.

Table 3: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
N-Butyrylglycine1 - 1000> 0.995

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for N-Butyrylglycine quantification.

signaling_pathway fatty_acids Fatty Acids / Amino Acids acyl_coa Acyl-CoA Esters fatty_acids->acyl_coa glyat Glycine N-acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat n_butyrylglycine N-Butyrylglycine glyat->n_butyrylglycine excretion Urinary Excretion n_butyrylglycine->excretion

Caption: Biosynthesis pathway of N-Butyrylglycine.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of N-Butyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of N-Butyrylglycine-d2 and a comprehensive protocol for its analysis. This information is valuable for researchers in metabolomics, clinical diagnostics, and drug development who utilize stable isotope-labeled internal standards for the quantification of endogenous N-butyrylglycine.

N-Butyrylglycine is an acylglycine that can be elevated in certain inborn errors of metabolism.[1][2] Its quantification in biological matrices is crucial for the diagnosis and monitoring of these metabolic disorders.[3] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification, as it helps to correct for matrix effects and variations during sample preparation and analysis.[3]

Chemical Information
PropertyValue
Compound Name This compound
Molecular Formula C6H9D2NO3
Monoisotopic Mass 147.0865 Da
Synonyms N-butanoyl-d2-glycine, 2-(butanoylamino)-2,2-d2-acetic acid

Note: The position of the deuterium atoms is assumed to be on the α-carbon of the glycine moiety, a common labeling pattern for amino acid-based internal standards.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is predictable and yields characteristic product ions that can be used for its specific detection and quantification. The fragmentation primarily occurs at the amide bond and the glycine backbone.

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode, this compound is typically observed as the protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion leads to several key fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
148.178.0[Glycine-d2+H]+
148.171.1[C4H7CO]+ (Butyryl cation)
148.143.1[C3H7]+ (Propyl cation)

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, this compound is observed as the deprotonated molecule [M-H]-. Fragmentation of this precursor ion also yields specific product ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
146.176.0[Glycine-d2-H]-
146.1102.1[M-H-CO2]-

Note: The m/z values are based on the monoisotopic masses and may vary slightly depending on the mass spectrometer's resolution and calibration.

Below is a DOT script that generates a diagram of the proposed fragmentation pathway for this compound in positive ion mode.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]+ m/z = 148.1 frag1 [Glycine-d2+H]+ m/z = 78.0 precursor->frag1 Loss of C4H6O frag2 Butyryl cation [C4H7CO]+ m/z = 71.1 precursor->frag2 Loss of Glycine-d2 frag3 Propyl cation [C3H7]+ m/z = 43.1 frag2->frag3 Loss of CO

Figure 1: Proposed fragmentation pathway of this compound (ESI+).

Experimental Protocol: Quantification of N-Butyrylglycine in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of N-Butyrylglycine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • N-Butyrylglycine analytical standard

  • This compound (Internal Standard, ISTD)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid

  • Human plasma (K2-EDTA)

2. Standard and ISTD Solution Preparation

  • N-Butyrylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Butyrylglycine in methanol.

  • This compound (ISTD) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-Butyrylglycine stock solution in 50% methanol/water to create calibration standards. Prepare a working solution of the ISTD in acetonitrile.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of the ISTD working solution in acetonitrile (protein precipitation).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Butyrylglycine: e.g., 146.1 -> 76.0

      • This compound (ISTD): 148.1 -> 78.0

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument used.

5. Data Analysis

  • Integrate the peak areas for the analyte and ISTD MRM transitions.

  • Calculate the peak area ratio (analyte/ISTD).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of N-Butyrylglycine in the plasma samples from the calibration curve.

Below is a DOT script that generates a diagram of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitation Add ISTD in Acetonitrile (200 µL) (Protein Precipitation) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of N-Butyrylglycine calibration->quantification

Figure 2: Experimental workflow for N-Butyrylglycine analysis.

Conclusion

This document provides essential information on the mass spectrometric behavior of this compound and a practical protocol for its use as an internal standard in the quantification of N-Butyrylglycine. The predictable fragmentation pattern allows for the development of highly specific and sensitive LC-MS/MS methods. The provided protocol offers a robust starting point for researchers to develop and validate their own quantitative assays for this important metabolic biomarker.

References

Application Notes and Protocols for N-Acylglycine Analysis Using a d2-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous metabolites formed through the conjugation of an acyl-CoA with glycine.[1] These molecules play a crucial role in fatty acid metabolism and detoxification pathways. Elevated levels of specific N-acylglycines in biological fluids such as plasma and urine are indicative of various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1] Consequently, the accurate and precise quantification of N-acylglycines is of significant diagnostic and research interest, particularly in the fields of clinical chemistry and drug development.

This application note provides a detailed protocol for the quantitative analysis of N-acylglycines in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, specifically a d2-labeled N-acylglycine analogue, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Principles and Methodology

The analytical approach is based on the principle of isotope dilution mass spectrometry. A known concentration of a d2-labeled N-acylglycine internal standard (e.g., n-Octanoylglycine-d2) is spiked into the biological sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous analyte and is detected by the mass spectrometer. The ratio of the peak area of the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte, thereby minimizing the impact of sample loss during extraction and ionization variability in the MS source.

Experimental Workflow

The overall experimental workflow for the analysis of N-acylglycines is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Spike Spike with d2-Internal Standard Sample->Spike Plasma_Prep Protein Precipitation (Plasma) Spike->Plasma_Prep Plasma Urine_Prep Dilution or SPE (Urine) Spike->Urine_Prep Urine Extract Collect Supernatant or Eluate Plasma_Prep->Extract Urine_Prep->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Result Result Data_Processing->Result Final Concentration

A streamlined workflow for N-acylglycine analysis.

Experimental Protocols

Materials and Reagents
  • N-acylglycine analytical standards (e.g., N-Propionylglycine, N-Hexanoylglycine, N-Octanoylglycine)

  • d2-labeled N-acylglycine internal standards (e.g., n-Octanoylglycine-2,2-d2)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Human plasma (K2-EDTA) and urine

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (for urine, optional)

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the d2-labeled internal standard at a known concentration.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (Dilute-and-Shoot)
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the d2-labeled internal standard (e.g., in 50% methanol/water).[1]

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Urine Sample Preparation (Solid-Phase Extraction - SPE)

For a more concentrated and cleaner sample, an SPE protocol can be employed.

  • Condition a suitable SPE cartridge (e.g., anion exchange) according to the manufacturer's instructions.

  • Load the centrifuged urine sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the N-acylglycines with an appropriate solvent.

  • Spike the eluted sample with the d2-labeled internal standard.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for the specific instrument used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (N-acylglycines can often be detected in both, but negative mode is common).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each N-acylglycine and its corresponding d2-labeled internal standard need to be determined by infusing the pure compounds.

Synthesis of d2-Labeled N-Acylglycine Internal Standard

While commercially available, d2-labeled N-acylglycine standards can also be synthesized. A common method involves the acylation of glycine-2,2-d2 with the corresponding acyl chloride.

  • Glycine-2,2-d2 is dissolved in a suitable solvent.

  • The acyl chloride (e.g., octanoyl chloride) is added dropwise under controlled temperature and pH conditions.

  • The reaction is stirred for a specified period.

  • The d2-labeled N-acylglycine product is then purified using techniques such as recrystallization or chromatography.

Data Presentation

The quantitative performance of the LC-MS/MS method for N-acylglycine analysis is summarized in the table below. These values are representative and should be validated in the specific laboratory setting.

ParameterTypical PerformanceReference(s)
Linearity (r²) > 0.99[1][2]
Accuracy/Recovery 90.2% - 109.3%[2]
Precision (CV) < 10% (within- and between-run)[2]
Lower Limit of Quantification (LLOQ) 0.1 - 5 nM[1]

N-Acylglycine Biosynthesis Pathway

N-acylglycines are primarily synthesized in the mitochondria through the action of glycine N-acyltransferase (GLYAT). This enzyme catalyzes the transfer of an acyl group from an acyl-CoA to glycine.

N-Acylglycine Biosynthesis FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase Acyl_CoA Acyl-CoA AcylCoA_Synthetase->Acyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine GLYAT->N_Acylglycine Excretion Urinary Excretion N_Acylglycine->Excretion

The primary metabolic pathway for N-acylglycine synthesis.

Conclusion

The described LC-MS/MS method utilizing a d2-labeled internal standard provides a robust, sensitive, and specific platform for the quantification of N-acylglycines in biological matrices.[1] This approach is well-suited for clinical research applications, aiding in the diagnosis and monitoring of inborn errors of metabolism, as well as for pharmaceutical development in the evaluation of drug effects on metabolic pathways. The detailed protocols and performance characteristics presented herein offer a solid foundation for the implementation of this valuable analytical technique.

References

Application Notes & Protocols: N-Butyrylglycine-d2 for the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of clinical diagnostics and metabolic research, the accurate quantification of disease-specific biomarkers is paramount. N-Butyrylglycine is a critical biomarker for the diagnosis of certain inborn errors of metabolism, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This autosomal recessive disorder of fatty acid oxidation is characterized by a deficiency in the SCAD enzyme, leading to the accumulation of butyryl-CoA and its subsequent metabolites, including N-butyrylglycine. The use of a stable isotope-labeled internal standard, such as N-Butyrylglycine-d2, is essential for precise and accurate quantification of N-Butyrylglycine in biological matrices by mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic research and clinical diagnostics.

Pathophysiology and Clinical Significance

Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is an inborn error of mitochondrial fatty acid β-oxidation. The deficiency is caused by mutations in the ACADS gene, which provides instructions for making the SCAD enzyme. This enzyme is responsible for the dehydrogenation of short-chain fatty acids, a crucial step in energy production.[1][2]

In individuals with SCAD deficiency, the impaired function of the SCAD enzyme leads to an accumulation of butyryl-CoA. This excess butyryl-CoA is then diverted into alternative metabolic pathways, resulting in the formation and excretion of characteristic metabolites, including:

  • N-Butyrylglycine: Formed through the conjugation of butyryl-CoA with glycine.[3][4][5]

  • Butyrylcarnitine (C4): Detected in plasma acylcarnitine analysis.[3][6]

  • Ethylmalonic acid (EMA): A downstream metabolite that is frequently elevated in urine.[3][6][7]

The clinical presentation of SCAD deficiency is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises with symptoms such as vomiting, hypoglycemia, lethargy, and poor feeding, particularly during periods of illness or fasting.[1][2][8] Therefore, accurate biochemical diagnosis through the measurement of these biomarkers is crucial for clinical management.

Application of this compound

This compound serves as an ideal internal standard for the quantitative analysis of N-Butyrylglycine in biological samples, primarily urine and plasma, using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling of this compound imparts a mass shift without significantly altering its chemical and physical properties. This allows it to co-elute with the endogenous, unlabeled N-Butyrylglycine during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. By adding a known amount of this compound to each sample prior to analysis, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous N-Butyrylglycine.

Quantitative Data

The following tables summarize the reported concentrations of N-Butyrylglycine in urine in healthy individuals and in patients with inborn errors of metabolism.

Table 1: Urinary N-Butyrylglycine Concentrations in Healthy Individuals

Age GroupConcentration (μmol/mmol creatinine)Reference
Newborn (0-30 days)0 - 0.3[4]
Children (1-13 years)< 1.65[9]
Adult (>18 years)< 0.16[9]

Table 2: Urinary N-Butyrylglycine Concentrations in Patients with Inborn Errors of Metabolism

ConditionAge GroupConcentration (μmol/mmol creatinine)Reference
Short-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyInfant (0-1 year)0 - 3.894[4][9]
Ethylmalonic EncephalopathyChildren (1-13 years)2.1[4]
Propionic AcidemiaAdult (>18 years)0.01[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Butyrylglycine in Urine by GC-MS

This protocol describes a method for the extraction, derivatization, and analysis of N-butyrylglycine in urine using GC-MS with this compound as an internal standard. Urine organic acid analysis is a common approach for diagnosing inborn errors of metabolism.[10][11][12]

1. Materials and Reagents:

  • Urine sample

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Add a known amount of the this compound internal standard solution.

  • Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor the characteristic ions for the TMS derivatives of N-Butyrylglycine and this compound.

5. Quantification:

  • Calculate the peak area ratio of the analyte (N-Butyrylglycine) to the internal standard (this compound).

  • Determine the concentration of N-Butyrylglycine in the urine sample by comparing this ratio to a calibration curve prepared with known concentrations of N-Butyrylglycine and a fixed concentration of this compound.

Protocol 2: Quantitative Analysis of Acylglycines in Dried Blood Spots by LC-MS/MS

This protocol outlines a method for the analysis of N-butyrylglycine from dried blood spots (DBS), a common practice in newborn screening programs.[8][13]

1. Materials and Reagents:

  • Dried blood spot card

  • This compound internal standard solution (in methanol)

  • Methanol

  • LC-MS/MS system

2. Sample Preparation and Extraction:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

  • To each well, add 100 µL of the methanolic solution containing the this compound internal standard.

  • Seal the plate and agitate on a shaker for 30 minutes at room temperature to extract the acylglycines.

  • Centrifuge the plate to pellet the blood spot disc.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-butyrylglycine from other acylglycines.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for N-Butyrylglycine and this compound.

4. Quantification:

  • Similar to the GC-MS method, calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of N-Butyrylglycine using a calibration curve.

Signaling Pathways and Workflows

SCAD_Deficiency_Pathway cluster_pathway Metabolic Pathway in SCAD Deficiency FattyAcids Short-Chain Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) ButyrylCoA->SCAD Normal Pathway Glycine Glycine NButyrylglycine N-Butyrylglycine (Urinary Biomarker) ButyrylCoA->NButyrylglycine Alternative Pathway (Glycine Conjugation) Carnitine Carnitine Butyrylcarnitine Butyrylcarnitine (C4) (Plasma Biomarker) ButyrylCoA->Butyrylcarnitine Alternative Pathway (Carnitine Conjugation) PropionylCoA_Carboxylase Propionyl-CoA Carboxylase EthylmalonylCoA Ethylmalonyl-CoA ButyrylCoA->EthylmalonylCoA Alternative Pathway BetaOxidation β-Oxidation (Energy Production) SCAD->BetaOxidation EMA Ethylmalonic Acid (EMA) (Urinary Biomarker) EthylmalonylCoA->EMA SCAD_Deficiency SCAD Deficiency (ACADS gene mutation) SCAD_Deficiency->SCAD Inhibits

Caption: Metabolic pathway alterations in Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of IEM or Abnormal Newborn Screening Sample_Collection Urine and/or Blood Sample Collection Clinical_Suspicion->Sample_Collection Internal_Standard Addition of this compound Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (Extraction, Derivatization) Internal_Standard->Sample_Prep Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Elevated N-Butyrylglycine, C4, and/or EMA Data_Processing->Results Confirmation Confirmation by Genetic Testing (ACADS gene sequencing) Results->Confirmation Positive Diagnosis Diagnosis of SCAD Deficiency Confirmation->Diagnosis

Caption: Diagnostic workflow for SCAD deficiency using this compound.

References

Application Note: High-Throughput Analysis of Short-Chain Acylglycines in Human Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of short-chain acylglycines in human urine. These metabolites are critical biomarkers for the diagnosis and monitoring of several inborn errors of metabolism, including fatty acid β-oxidation defects and organic acidemias. The described protocol utilizes a simple sample preparation procedure involving derivatization, followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection. This method is suitable for high-throughput clinical research and drug development applications where accurate and precise measurement of short-chain acylglycines is required.

Introduction

Short-chain acylglycines are N-acyl conjugates of glycine that are normally present at low levels in biological fluids. In certain metabolic disorders, defects in fatty acid and amino acid catabolism lead to the accumulation of short-chain acyl-CoA esters, which are subsequently conjugated with glycine and excreted in the urine.[1][2] The quantitative analysis of these acylglycines is a key diagnostic tool for identifying specific enzyme deficiencies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[2][5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for a panel of short-chain acylglycines.

Experimental Protocols

Sample Preparation

A simple and efficient sample preparation protocol is crucial for accurate and reproducible results. This protocol involves protein precipitation, derivatization to enhance chromatographic retention and ionization efficiency, and extraction.

Materials:

  • Human urine samples

  • Acetonitrile (ACN), LC-MS grade

  • n-Butanol

  • Acetyl chloride

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled acylglycines (e.g., D3-propionylglycine, D5-isovalerylglycine) in methanol.

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine, add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).

  • Cap the tube and heat at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS System and Conditions

This method utilizes a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for a selection of short-chain acylglycines. The MRM transitions were optimized for the butyl ester derivatives. Retention times are approximate and may vary depending on the specific UPLC system and column.

Table 1: MRM Transitions and Retention Times for Short-Chain Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Acetylglycine174.1118.11.8
Propionylglycine188.1132.12.5
Isobutyrylglycine202.1146.13.1
Butyrylglycine202.1146.13.3
Isovalerylglycine216.1160.13.9
Valerylglycine216.1160.14.1
Tiglylglycine214.1158.13.7

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99 for all analytes
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85 - 110%

Visualizations

The following diagrams illustrate the key processes in this application.

G Experimental Workflow for Short-Chain Acylglycine Analysis cluster_sample_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standards urine_sample->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant_transfer Supernatant Transfer centrifuge1->supernatant_transfer evaporation1 Evaporation to Dryness supernatant_transfer->evaporation1 derivatization Derivatization (n-Butanol/HCl) evaporation1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution Reconstitution evaporation2->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 sample_injection Sample Injection centrifuge2->sample_injection uplc_separation UPLC Separation (C18 Column) sample_injection->uplc_separation esi_ionization ESI Ionization (Positive Mode) uplc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental Workflow Diagram.

G Method Development Logic start Define Analytes of Interest (Short-Chain Acylglycines) sample_prep Optimize Sample Preparation (Extraction & Derivatization) start->sample_prep chromatography Develop UPLC Method (Column & Gradient) sample_prep->chromatography mass_spec Optimize MS/MS Parameters (MRM Transitions) chromatography->mass_spec validation Method Validation (Linearity, Precision, Accuracy) mass_spec->validation application Application to Biological Samples validation->application

Caption: Method Development Logic Flow.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of short-chain acylglycines in human urine. The simple sample preparation and rapid chromatographic analysis make it well-suited for clinical research laboratories and drug development studies that require the monitoring of these important biomarkers of metabolic disease. The provided protocols and data serve as a comprehensive guide for the implementation of this method.

References

Application Notes & Protocols: Quantification of N-Butyrylglycine using N-Butyrylglycine-d2 as an Internal Standard for the Assessment of Short-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disorders of mitochondrial fatty acid β-oxidation (FAO) are a group of inborn errors of metabolism that can lead to significant morbidity and mortality. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is one such disorder, characterized by the impaired oxidation of short-chain fatty acids. When SCAD is deficient, its substrate, butyryl-CoA, accumulates in the mitochondria. This accumulation leads to the activation of an alternative detoxification pathway: the conjugation of butyryl-CoA with glycine to form N-butyrylglycine, which is then excreted in the urine.[1][2]

Therefore, the quantification of N-butyrylglycine in urine serves as a crucial diagnostic biomarker for SCAD deficiency.[3] Accurate and precise measurement of this metabolite is essential for diagnosis and for monitoring therapeutic interventions. The gold-standard analytical method for this purpose is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique utilizes a stable isotope-labeled internal standard, such as N-butyrylglycine-d2, to ensure high accuracy and reproducibility by correcting for variations in sample preparation and instrument response.[4]

These application notes provide a detailed protocol for the quantification of N-butyrylglycine in urine using this compound as an internal standard.

Biochemical Pathway

In healthy individuals, butyryl-CoA, derived from the β-oxidation of fatty acids and the catabolism of some amino acids, is efficiently metabolized by the enzyme short-chain acyl-CoA dehydrogenase (SCAD). However, in individuals with SCAD deficiency, the accumulation of butyryl-CoA shunts it towards a detoxification pathway where it is conjugated with glycine by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) to form N-butyrylglycine.[1][5][6] This metabolite is then excreted in the urine, and its elevated levels are a key indicator of the disorder.

fatty_acid_oxidation_pathway cluster_mitochondrion Mitochondrion fatty_acids Short-Chain Fatty Acids butyryl_coa Butyryl-CoA fatty_acids->butyryl_coa β-oxidation scad SCAD (Short-Chain Acyl-CoA Dehydrogenase) butyryl_coa->scad glyat GLYAT (Glycine N-acyltransferase) butyryl_coa->glyat SCAD Deficiency (Accumulation) acetyl_coa Acetyl-CoA scad->acetyl_coa Normal Metabolism tca_cycle TCA Cycle acetyl_coa->tca_cycle glycine Glycine glycine->glyat n_butyrylglycine N-Butyrylglycine glyat->n_butyrylglycine urine Excretion in Urine n_butyrylglycine->urine

Figure 1: Biochemical pathway of N-butyrylglycine formation in SCAD deficiency.

Experimental Protocols

This section details the protocol for the quantitative analysis of N-butyrylglycine in urine samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • N-Butyrylglycine analytical standard (Sigma-Aldrich, CAS 20208-73-5 or equivalent)

  • This compound (ISTD)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[4]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (a known concentration of this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: An ultra-performance liquid chromatography (UPLC) system is recommended for optimal separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM) is required.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for N-Butyrylglycine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.115
This compound (ISTD)148.176.115

Note: The product ion at m/z 76.1 corresponds to the glycine fragment. Collision energy may need to be optimized for the specific instrument used.[4]

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of N-butyrylglycine and a fixed concentration of this compound.

  • Quantification: The concentration of N-butyrylglycine in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

  • Normalization: The final concentration of N-butyrylglycine is typically normalized to the urinary creatinine concentration to account for variations in urine dilution. The results are reported in µmol/mmol creatinine or a similar unit.

Data Presentation

The following table summarizes typical urinary concentrations of N-butyrylglycine in healthy individuals and patients with SCAD deficiency. These values can be used as a reference for interpreting experimental results.

Table 3: Urinary N-Butyrylglycine Concentrations

PopulationN-Butyrylglycine (µmol/mmol creatinine)Reference(s)
Healthy Controls< 0.2[7][8]
SCAD Deficiency> 0.5 (often significantly higher)[7][8]

Note: These are approximate values, and reference ranges should be established by individual laboratories.

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of N-butyrylglycine in urine is depicted below.

experimental_workflow sample_collection 1. Urine Sample Collection sample_prep 2. Sample Preparation (Centrifugation, Dilution with ISTD) sample_collection->sample_prep lcms_analysis 3. LC-MS/MS Analysis (UPLC-MRM) sample_prep->lcms_analysis data_processing 4. Data Processing (Peak Integration, Area Ratio Calculation) lcms_analysis->data_processing quantification 5. Quantification (Calibration Curve) data_processing->quantification reporting 6. Final Report (Normalization to Creatinine) quantification->reporting

Figure 2: Experimental workflow for N-butyrylglycine quantification.
Logical Relationship of Components

The accurate quantification of N-butyrylglycine relies on the relationship between the analyte, the internal standard, and the analytical instrumentation.

logical_relationship analyte N-Butyrylglycine (Analyte) lcms LC-MS/MS System analyte->lcms istd This compound (Internal Standard) istd->lcms ratio Peak Area Ratio (Analyte/ISTD) lcms->ratio concentration Accurate Concentration ratio->concentration Corrects for variability

Figure 3: Logical relationship for accurate quantification.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of N-butyrylglycine in urine. This methodology is essential for the accurate diagnosis and monitoring of Short-chain acyl-CoA dehydrogenase deficiency, enabling timely clinical intervention and management of this inborn error of fatty acid metabolism.

References

Application Notes and Protocols for Absolute Quantification in Metabolomics Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of metabolites is crucial for understanding biological systems, discovering biomarkers, and developing new therapeutics. In mass spectrometry-based metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification. Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium, offer a cost-effective and reliable solution.[1] This document provides detailed application notes and protocols for the use of deuterated standards in absolute quantification workflows.

The fundamental principle of using a deuterated internal standard is that it behaves almost identically to its corresponding endogenous analyte throughout the entire analytical process, from sample extraction to detection by the mass spectrometer.[1][2] By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, chromatographic retention, and ionization efficiency can be normalized, leading to highly reliable quantitative data.[1][2][3]

Core Principles and Advantages of Deuterated Standards

Stable isotope-labeled internal standards, including deuterated compounds, are indispensable for robust and reproducible quantitative metabolomics.[1][4] Their use offers several key advantages:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification. Deuterated standards co-elute with the target analyte and experience the same matrix effects, allowing for effective normalization.[1][2][3]

  • Improved Accuracy and Precision: By accounting for variability introduced during sample handling and analysis, deuterated standards significantly enhance the accuracy and precision of quantification.[1][5]

  • Increased Reliability and Reproducibility: The use of internal standards enables robust method transfer between different laboratories and analytical platforms, ensuring data consistency and reliability.[2][6]

  • Absolute Quantification: When used in conjunction with a calibration curve, deuterated standards allow for the determination of the absolute concentration of a metabolite in a given sample.[7][8][9]

Experimental Workflow for Absolute Quantification

The general workflow for absolute quantification of metabolites using deuterated internal standards involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Known Concentration of Deuterated Standard Sample->Spike Extract Metabolite Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Peak Peak Integration (Analyte & Standard) MS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Cal Calibration Curve Construction Ratio->Cal Quant Absolute Quantification Cal->Quant

Caption: General workflow for absolute quantification using deuterated internal standards.

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The use of deuterated internal standards demonstrably improves the quality of quantitative data. The following tables summarize the impact on precision and accuracy from comparative studies.

Table 1: Improvement in Assay Precision with Deuterated Internal Standards

AnalyteInternal Standard TypeCoefficient of Variation (CV%)Reference
SirolimusAnalog IS7.6% - 9.7%[1]
SirolimusDeuterated Sirolimus2.7% - 5.7%[1]

Table 2: Enhancement of Assay Accuracy with Deuterated Internal Standards

AnalyteInternal Standard TypeMean Bias (%)Reference
Kahalalide FStructural Analogue96.8%[1]
Kahalalide FDeuterated IS100.3%[1]

Experimental Protocols

Protocol 1: Sample Preparation for Absolute Quantification of Small Molecules in Plasma

This protocol outlines the steps for preparing plasma samples for LC-MS/MS analysis using deuterated internal standards.

Materials:

  • Plasma samples

  • Deuterated internal standard stock solution (concentration verified)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Pipettes and tips

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard in methanol at a concentration appropriate for the expected analyte concentration range.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Spike with Internal Standard: Add 10 µL of the deuterated internal standard working solution to the plasma sample. Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of pre-chilled acetonitrile to the sample. This high ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase of the LC method.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

Materials:

  • Analyte stock solution of known concentration

  • Deuterated internal standard stock solution

  • Blank matrix (e.g., analyte-free plasma)

  • Solvents used in sample preparation

Procedure:

  • Prepare Calibration Standards:

    • Perform a serial dilution of the analyte stock solution in the blank matrix to create a series of calibration standards at different concentrations (typically 6-8 levels) that span the expected concentration range of the analyte in the study samples.

    • Spike each calibration standard with the same amount of deuterated internal standard as the study samples.

    • Process the calibration standards using the same extraction procedure as the study samples (Protocol 1).

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix with known amounts of the analyte.

    • Spike the QC samples with the same amount of deuterated internal standard as the study samples.

    • Process the QC samples alongside the study samples to monitor the performance and reproducibility of the assay.

Visualization of Key Concepts

Correction for Matrix Effects

Deuterated internal standards are crucial for mitigating the impact of matrix effects, which can lead to inaccurate quantification. The following diagram illustrates this principle.

Matrix Effect Correction cluster_without Without Internal Standard cluster_with With Deuterated Internal Standard Analyte1 Analyte Signal Matrix Matrix Components (Ion Suppression) Analyte1->Matrix Result1 Inaccurate Quantification (Signal Suppressed) Matrix->Result1 Analyte2 Analyte Signal Matrix2 Matrix Components (Ion Suppression) Analyte2->Matrix2 Ratio Ratio of Analyte to Standard (Remains Constant) Analyte2->Ratio Standard Deuterated Standard Signal Standard->Matrix2 Standard->Ratio Result2 Accurate Quantification Ratio->Result2

Caption: How a deuterated standard corrects for matrix effects.

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative metabolomics.[1] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable, and reproducible data in research, clinical diagnostics, and drug development.[1][2][6] While challenges such as potential isotopic instability exist, careful method development and validation can ensure the generation of robust and trustworthy bioanalytical results.[1] The protocols and principles outlined in this document provide a solid foundation for the successful implementation of deuterated standards in your metabolomics workflows.

References

Troubleshooting & Optimization

Technical Support Center: N-Butyrylglycine-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of N-Butyrylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this deuterated internal standard in their experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing a sufficient signal for my this compound internal standard. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Mass Spectrometry Parameters: The declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of your specific molecule.

    • Solution: Optimize the DP and CE for the this compound MRM transition (Precursor Ion m/z 148.1 → Product Ion m/z 78.1). A detailed protocol for this optimization is provided below.

  • Inefficient Ionization: The choice of ionization source and its settings can significantly impact signal intensity. N-Butyrylglycine is a polar molecule, making Electrospray Ionization (ESI) the preferred method.

    • Solution: Ensure your ESI source is properly tuned. Optimize parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature. Refer to the instrument manual for typical starting conditions and perform a systematic optimization.

  • Matrix Effects (Ion Suppression): Components in your sample matrix (e.g., salts, lipids from plasma) can co-elute with this compound and interfere with its ionization, leading to a suppressed signal.

    • Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner sample compared to a simple protein precipitation. Additionally, optimizing your chromatographic separation to resolve this compound from matrix interferences is crucial.

  • Isotopic Exchange (H/D Exchange): The deuterium labels on this compound may exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the signal of the unlabeled N-Butyrylglycine.

    • Solution: Investigate for hydrogen-deuterium (H/D) exchange. This can be minimized by controlling the pH of your samples and mobile phase. A detailed protocol to test for H/D exchange is provided below.

  • Incorrect MRM Transition: Ensure you are monitoring the correct precursor and product ions for this compound.

    • Solution: The correct MRM transition for this compound is typically m/z 148.1 → 78.1 in positive ion mode. Verify this in your instrument method.

Experimental Protocols

Protocol 1: Optimization of MRM Parameters for this compound

This protocol describes the optimization of the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

Methodology:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Declustering Potential (DP):

    • Set the instrument to monitor the precursor ion of this compound (m/z 148.1).

    • Manually or automatically ramp the DP across a range of values (e.g., 20 to 150 V in 10 V increments).

    • Monitor the signal intensity of the precursor ion at each DP value.

    • The optimal DP is the value that yields the maximum signal intensity.

  • Optimize Collision Energy (CE):

    • Set the instrument to monitor the MRM transition for this compound (m/z 148.1 → 78.1) using the optimized DP from the previous step.

    • Manually or automatically ramp the CE across a range of values (e.g., 10 to 40 eV in 2 eV increments).

    • Monitor the signal intensity of the product ion at each CE value.

    • The optimal CE is the value that produces the maximum product ion intensity.

Illustrative Optimized MRM Parameters:

The following table provides example optimized DP and CE values for this compound on different mass spectrometer platforms. These should be used as a starting point for your own optimization.

Mass Spectrometer PlatformDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Sciex Triple Quad™ 55006025
Waters Xevo™ TQ-S3020
Agilent 6495 Triple Quadrupole8015
Protocol 2: Investigating Hydrogen-Deuterium (H/D) Exchange

This protocol helps determine if the deuterium labels on this compound are exchanging with protons from the sample matrix or solvent.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Control): Spike a known concentration of this compound into a pure solvent (e.g., methanol).

      • Set B (Matrix): Spike the same concentration of this compound into a blank matrix sample (e.g., drug-free plasma or urine).

  • Incubation: Incubate both sets of samples under conditions that mimic your entire sample preparation workflow (e.g., room temperature for 1 hour, 4°C overnight).

  • Analysis: Analyze both sets of samples by LC-MS/MS, monitoring the MRM transitions for both this compound (m/z 148.1 → 78.1) and unlabeled N-Butyrylglycine (m/z 146.1 → 76.1).

  • Data Evaluation:

    • In the Set A (control) samples, you should observe a minimal signal for the unlabeled N-Butyrylglycine, corresponding to the isotopic purity of the standard.

    • If you observe a significantly higher signal for the unlabeled N-Butyrylglycine in the Set B (matrix) samples compared to the control, it indicates that H/D exchange is occurring.

Workflow for Investigating H/D Exchange:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation cluster_result Conclusion A Set A: this compound in Pure Solvent Analysis Monitor MRM Transitions: - this compound (148.1 -> 78.1) - N-Butyrylglycine (146.1 -> 76.1) A->Analysis B Set B: this compound in Blank Matrix B->Analysis Compare Compare Signal of Unlabeled N-Butyrylglycine in Set B vs. Set A Analysis->Compare NoExchange No Significant H/D Exchange Compare->NoExchange Signal in B ≈ Signal in A Exchange H/D Exchange Occurring Compare->Exchange Signal in B >> Signal in A

Caption: Workflow to assess H/D exchange of this compound.

FAQs

Q1: What is the optimal sample preparation method for improving the signal intensity of this compound in plasma?

A1: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity. Here is a comparison of common techniques:

Sample Preparation MethodDescriptionProsConsIllustrative Signal Intensity (Arbitrary Units)
Protein Precipitation (PPT) Proteins are precipitated using a solvent like acetonitrile or methanol. The supernatant is then analyzed.Simple, fast, and inexpensive.May not effectively remove all matrix components, leading to potential ion suppression.10,000
Solid-Phase Extraction (SPE) The sample is passed through a cartridge that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent.Provides a much cleaner extract, reducing matrix effects and improving signal-to-noise.More time-consuming and expensive than PPT.50,000
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids to separate it from matrix components.Can provide clean extracts.Can be labor-intensive and may have lower recovery for polar compounds.35,000

For the best signal intensity and to minimize matrix effects, Solid-Phase Extraction (SPE) is generally recommended for complex matrices like plasma.

Q2: How does the pH of the mobile phase affect the signal of this compound?

A2: The pH of the mobile phase can significantly impact the ionization efficiency of this compound in ESI.[1] N-Butyrylglycine has a carboxylic acid group, which is more readily deprotonated at higher pH, making it suitable for negative ion mode. However, in positive ion mode, a lower pH is generally preferred to promote protonation.

General Recommendations:

  • Positive Ion Mode: Use a mobile phase with an acidic modifier, such as 0.1% formic acid (pH ~2.7). This will promote the formation of the [M+H]+ ion.

  • Negative Ion Mode: Use a mobile phase with a basic modifier, such as 0.1% ammonium hydroxide (pH ~10), to facilitate the formation of the [M-H]- ion.

It is recommended to test both polarities during method development to determine which provides the optimal signal intensity for your specific instrument and conditions.

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A3: While Electrospray Ionization (ESI) is generally preferred for polar molecules like N-Butyrylglycine, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, especially for less polar compounds. For N-Butyrylglycine, which has a degree of polarity, ESI is expected to provide better sensitivity. However, if you are experiencing significant ion suppression with ESI that cannot be resolved through sample cleanup or chromatography, it may be worthwhile to evaluate APCI.

Signaling Pathway for Ion Suppression:

G cluster_source ESI Source cluster_process Ionization Process cluster_outcome Result Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Desolvation Solvent Evaporation Droplet->Desolvation Competition Competition for Surface and Charge IonizedAnalyte Ionized this compound (Gas Phase) Competition->IonizedAnalyte Successful Ionization SuppressedSignal Reduced Signal Intensity Competition->SuppressedSignal Ion Suppression Desolvation->Competition

Caption: Ion suppression pathway in the ESI source.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Acylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of N-acylglycine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing analytical methods and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N-acylglycine isomers important?

A1: N-acylglycines are significant biomarkers for various inborn errors of metabolism.[1][2] Isomers of these compounds, which have the same mass but different structures, can have distinct biological activities and metabolic origins.[3][4] In drug development, different isomers of a chiral drug can exhibit varied pharmacokinetic and pharmacodynamic properties, with one enantiomer potentially being therapeutic while the other could be inactive or even cause adverse effects.[3][5] Therefore, accurate separation and quantification of individual isomers are crucial for reliable clinical diagnosis and for ensuring the safety and efficacy of pharmaceuticals.[3]

Q2: What are the main types of N-acylglycine isomers I might encounter?

A2: You may encounter several types of isomers, including:

  • Structural Isomers (Isobars): These have the same molecular formula but different branching in their acyl chain (e.g., N-isovalerylglycine and N-valerylglycine).[2][6]

  • Geometric Isomers (Cis/Trans): These occur in N-acylglycines with unsaturated fatty acid chains, such as N-oleoylglycine (cis) and its trans-isomer, N-elaidoylglycine.

  • Enantiomers (D/L or R/S isomers): These are non-superimposable mirror images that can arise if the acyl chain or the glycine moiety has a chiral center.[7][8] Separating enantiomers is particularly challenging and often requires specialized chiral stationary phases.[8][9]

Q3: What are the primary chromatographic techniques used for separating N-acylglycine isomers?

A3: The most common and powerful techniques are:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for quantifying a wide range of N-acylglycines, including the separation of some isobaric isomers.[2][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often requiring derivatization of the N-acylglycines (e.g., trimethylsilylation) to improve volatility and chromatographic performance.

  • Chiral Chromatography: For separating enantiomers, HPLC or UPLC with a chiral stationary phase (CSP) is essential.[8]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isobaric Isomers (e.g., N-isobutyrylglycine and N-butyrylglycine)

Question: My UPLC-MS/MS method is not separating isobaric N-acylglycine isomers, leading to a single peak. How can I improve the resolution?

Answer: Poor resolution of isobars is a common issue. Here are steps to troubleshoot and optimize your separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve compounds with very similar retention times.

    • Action: Decrease the rate of change of the organic solvent concentration in your gradient. For example, if you are running a gradient from 5% to 95% acetonitrile in 5 minutes, try extending the gradient to 10-15 minutes, particularly around the elution time of your isomers of interest.

  • Adjust Mobile Phase pH: The ionization state of N-acylglycines can be manipulated by changing the mobile phase pH, which can alter their interaction with the stationary phase and improve selectivity.[12][13]

    • Action: Since N-acylglycines are acidic, working at a pH around their pKa can sometimes enhance separation, though it may also lead to peak broadening.[12] A more common approach is to work at a pH at least 2 units away from the pKa to ensure a single ionic form.[13] Experiment with small adjustments in pH using additives like formic acid or ammonium formate. Using a high-pH mobile phase (e.g., pH > 11 with ammonia) can also provide unique selectivity for basic compounds and may be adaptable for these acidic molecules by minimizing silanol interactions.[1]

  • Change the Organic Modifier: Different organic solvents can alter selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol or a combination of acetonitrile and methanol. The different solvent properties can change the elution order and improve resolution.

  • Evaluate the Stationary Phase: The choice of column chemistry is critical.

    • Action: A standard C18 column is a good starting point. However, for challenging separations, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column, which offer different selectivity.

  • Lower the Column Temperature: Reducing the column temperature can sometimes increase viscosity and enhance separation, although it will also increase backpressure.

Issue 2: Peak Tailing or Asymmetrical Peaks

Question: My N-acylglycine peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11]

  • Secondary Silanol Interactions: The acidic nature of N-acylglycines can lead to interactions with free silanol groups on the silica-based stationary phase.

    • Action: Work at a lower pH (e.g., with 0.1% formic acid in the mobile phase) to suppress the ionization of the silanol groups. Alternatively, use a column with end-capping or a hybrid particle technology to minimize exposed silanols.

  • Column Overload: Injecting too much sample can lead to peak tailing.[11]

    • Action: Dilute your sample and inject a smaller amount.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Action: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Action: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase conditions.

Issue 3: Inconsistent Retention Times

Question: The retention times for my N-acylglycine standards are shifting between runs. What could be causing this variability?

Answer: Retention time drift can be caused by several factors related to the mobile phase, pump, or column.[14]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Action: Ensure accurate and consistent preparation of your mobile phase for each run. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Degas your mobile phase thoroughly to prevent bubble formation.[8]

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, can lead to shifting retention times.

    • Action: Increase the column equilibration time to ensure the column chemistry has returned to the initial conditions before the next injection.

  • Pump Performance: Leaks or faulty check valves in the pump can cause flow rate fluctuations.

    • Action: Check for any leaks in the system. Monitor the pump pressure for stability. If fluctuations are observed, service the pump (e.g., replace seals, sonicate check valves).

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

    • Action: Use a column oven to maintain a constant and stable temperature.

Experimental Protocols

Protocol 1: Sample Preparation for N-Acylglycine Analysis from Plasma

This protocol is adapted for the extraction of N-acylglycines from plasma samples prior to LC-MS/MS analysis.[15]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Vortex: Vortex the plasma sample for 10 seconds.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).

  • Vortexing: Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Method for the Quantification of N-Acylglycines

This method is based on a published protocol for the separation and quantification of 15 N-acylglycines, including several isobars.[2]

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    2.0 0.3 70 30
    7.0 0.3 40 60
    7.5 0.3 5 95
    9.0 0.3 5 95
    9.1 0.3 95 5

    | 10.0 | 0.3 | 95 | 5 |

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 2.50 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Presentation

The following tables summarize the retention times and MRM transitions for a panel of N-acylglycines based on the UPLC-MS/MS method described above.[14][15]

Table 1: Retention Times for a Panel of N-Acylglycines

AnalyteRetention Time (min)
Propionylglycine (PG)2.85
Isobutyrylglycine (IBG)3.62
Butyrylglycine (BG)3.75
Isovalerylglycine (IVG)4.58
Tiglylglycine (TG)4.65
2-Methylbutyrylglycine (2MBG)4.71
3-Methylcrotonylglycine (3MCG)4.82
Hexanoylglycine (HG)5.89
Octanoylglycine (OG)7.15
Suberylglycine (SG)7.35

Table 2: MRM Transitions for N-Acylglycine Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine132.176.115
N-Butyrylglycine146.176.115
N-Isobutyrylglycine146.176.115
N-Tiglylglycine158.176.118
N-Isovalerylglycine160.176.116
N-Hexanoylglycine174.176.117
N-Octanoylglycine202.276.120
N-Suberylglycine232.276.122

Mandatory Visualizations

N_Acylglycine_Biosynthesis cluster_pathway1 Glycine-Dependent Pathway cluster_pathway2 Glycine-Independent Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine1 N-Acylglycine AcylCoA->NAcylglycine1 Glycine Glycine Glycine->NAcylglycine1 Glycine N-Acyltransferase (GLYAT) NAcylethanolamine N-Acylethanolamine NAcylglycinal N-Acylglycinal NAcylethanolamine->NAcylglycinal Alcohol Dehydrogenase NAcylglycine2 N-Acylglycine NAcylglycinal->NAcylglycine2 Aldehyde Dehydrogenase Troubleshooting_Workflow Start Poor Resolution of N-Acylglycine Isomers CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Action: Decrease gradient slope (e.g., extend run time) CheckGradient->AdjustGradient No CheckMobilePhase Is the mobile phase optimized? CheckGradient->CheckMobilePhase Yes AdjustGradient->CheckMobilePhase AdjustpH Action: Adjust pH with additives (e.g., formic acid) CheckMobilePhase->AdjustpH No CheckColumn Is the stationary phase appropriate? CheckMobilePhase->CheckColumn Yes ChangeSolvent Action: Switch organic modifier (e.g., ACN to MeOH) AdjustpH->ChangeSolvent ChangeSolvent->CheckColumn ChangeColumn Action: Try a different column chemistry (e.g., PFP, C8) CheckColumn->ChangeColumn No CheckTemp Is the temperature optimized? CheckColumn->CheckTemp Yes ChangeColumn->CheckTemp AdjustTemp Action: Lower column temperature CheckTemp->AdjustTemp No End Resolution Improved CheckTemp->End Yes AdjustTemp->End

References

Troubleshooting poor peak shape for N-Butyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butyrylglycine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of N-Butyrylglycine, which is an acylglycine. Acylglycines are metabolites of fatty acids.[1] In clinical research, the analysis of acylglycines is important for diagnosing and monitoring certain inborn errors of metabolism.[1] The deuterated standard (d2) is typically used as an internal standard in quantitative mass spectrometry-based assays (LC-MS/MS or GC-MS) to ensure high accuracy and precision.[2]

Q2: What are the typical analytical methods for this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of this compound in biological matrices due to its high sensitivity and specificity.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the analyte more volatile.[3]

Q3: What are the ideal storage conditions for this compound?

As a solid, this compound should be stored in a tightly sealed vial as per the manufacturer's recommendation, which is often at room temperature.[4] Once prepared as a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C. For best results, solutions should be freshly prepared and used on the same day. Long-term storage of peptide-like compounds in solution is generally not recommended.

Troubleshooting Poor Peak Shape

Poor peak shape can significantly compromise the accuracy and reproducibility of quantitative analysis.[5][6] The most common peak shape problems are peak tailing, peak fronting, and split peaks.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is drawn out.[5]

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[6] For a compound like this compound, which has a carboxylic acid group, interactions with active sites on the column, such as residual silanols on silica-based columns, can be a major cause.[6]

    • Solution:

      • Adjust the mobile phase pH. For an acidic compound, using a mobile phase pH well below the pKa will ensure it is in its neutral form, reducing interactions with the stationary phase.

      • Use an end-capped column or a column with a different stationary phase.[6]

      • Add a competing base to the mobile phase in small amounts to mask the silanol groups.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase on the column can lead to distorted peaks.[7]

    • Solution:

      • Flush the column with a strong solvent.[8]

      • If the problem persists, replace the column.[7]

      • Use a guard column to protect the analytical column from contaminants.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[6]

    • Solution: Minimize the length and internal diameter of all connecting tubing.[6][8]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing for this compound start Poor Peak Shape: Peak Tailing Observed check_all_peaks Does the tailing affect all peaks or just this compound? start->check_all_peaks all_peaks All Peaks Tailing: Likely a System/Physical Issue check_all_peaks->all_peaks All Peaks single_peak Only this compound Tailing: Likely a Chemical Interaction Issue check_all_peaks->single_peak Single Peak check_frit Check for Blocked Column Frit all_peaks->check_frit backflush Backflush the column check_frit->backflush Yes check_dead_volume Inspect for extra-column dead volume (fittings, tubing) check_frit->check_dead_volume No replace_column Replace column if backflushing fails backflush->replace_column Fails end Peak Shape Improved backflush->end replace_column->end check_dead_volume->end check_mobile_phase Is mobile phase pH appropriate? single_peak->check_mobile_phase adjust_ph Adjust mobile phase pH (e.g., lower pH for acidic analyte) check_mobile_phase->adjust_ph No check_column_chem Consider secondary interactions with stationary phase check_mobile_phase->check_column_chem Yes adjust_ph->end use_endcapped Use an end-capped column or a different stationary phase check_column_chem->use_endcapped use_endcapped->end

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting, where the front part of the peak is broader than the back, is less common than tailing but can also affect quantification.[9][10]

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the column, causing some analyte molecules to travel through the column with less interaction, eluting earlier.[9][11]

    • Solution:

      • Dilute the sample. A 10-fold dilution can often resolve the issue.[11]

      • Reduce the injection volume.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to a distorted peak.[7][9]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[13] If a different solvent is necessary due to solubility, use the smallest possible volume of a solvent that is weaker than or as close in strength to the mobile phase as possible.[13]

  • Poorly Packed Column: A void or channel in the column packing can lead to an uneven flow path and cause peak fronting.[13]

    • Solution: This usually indicates a degraded column that needs to be replaced.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Peak Fronting for this compound start Poor Peak Shape: Peak Fronting Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute the sample (e.g., 1:10) or reduce injection volume check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Peak Shape Improved dilute_sample->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Inspect column for voids or damage. Consider column age. check_solvent->check_column No change_solvent->end replace_column Replace the column check_column->replace_column replace_column->end

Caption: A logical workflow for troubleshooting peak fronting.

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can affect the peak shape of this compound, measured by the USP Tailing Factor (T). A value of T=1.0 indicates a perfectly symmetrical peak. T > 1 indicates tailing, and T < 1 indicates fronting.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHUSP Tailing Factor (T)Peak Shape Observation
4.51.8Severe Tailing
3.51.4Moderate Tailing
2.71.1Good Symmetry
2.01.0Excellent Symmetry

Note: This assumes a reversed-phase column where lower pH suppresses ionization of the carboxylic acid group on this compound, reducing secondary interactions.

Table 2: Effect of Sample Concentration on Peak Fronting

Sample ConcentrationInjection VolumeUSP Tailing Factor (T)Peak Shape Observation
100 µg/mL10 µL0.7Severe Fronting
10 µg/mL10 µL0.9Minor Fronting
1 µg/mL10 µL1.0Symmetrical
100 µg/mL1 µL1.0Symmetrical

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from a general method for N-acylglycine analysis and is suitable for quantitative studies using this compound as an internal standard.[2]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.[2]

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of N-Butyrylglycine and its d2 analogue.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of standards.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

For GC-MS analysis, the polar nature of this compound requires derivatization to increase its volatility.[3] Silylation is a common derivatization technique.[3]

1. Derivatization (Silylation):

  • Dry down an aliquot of the sample extract containing this compound under a stream of nitrogen.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 100°C for 4 hours.[3]

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent GC-MS or equivalent.

  • Column: SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 100°C (hold for 1 min).

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 5 min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions.

References

How to address isotopic interference in N-Butyrylglycine-d2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address isotopic interference and other common challenges encountered during the analysis of N-Butyrylglycine-d2, particularly when used as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (unlabeled N-Butyrylglycine) overlaps with the signal of the deuterated internal standard (this compound). This can happen in two primary ways:

  • Contribution of Analyte's Natural Isotopes to the Internal Standard Signal: Naturally abundant heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled N-Butyrylglycine can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to the this compound standard.[1] This becomes more significant at high analyte concentrations.

  • Presence of Unlabeled Analyte in the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled (d0) form as an impurity.[2]

This overlap can lead to inaccuracies in quantification, often resulting in a non-linear calibration curve and biased results.[3]

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for any analytical variability?

A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute with the analyte and experience the same experimental variations, such as extraction efficiency and ion suppression, allowing for accurate correction.[4] However, issues like isotopic interference, lack of co-elution, and H/D back-exchange can compromise its effectiveness.[2][5] Therefore, simply using a deuterated standard does not guarantee accurate results without proper method validation.

Q3: What is the recommended isotopic purity for this compound internal standards?

A3: To minimize the contribution of unlabeled impurities to your analyte signal, it is recommended to use a deuterated standard with an isotopic purity of ≥98%.[2][6] Always request a certificate of analysis from your supplier to confirm the isotopic and chemical purity.[2]

Q4: How many deuterium atoms are ideal for an internal standard like this compound?

A4: Generally, incorporating three or more deuterium atoms is recommended for small molecules to provide a sufficient mass shift and minimize mass spectral overlap between the analyte and the standard.[7] While this compound has two deuterium atoms, careful evaluation of potential overlap is crucial, especially with low-resolution mass spectrometers.[1]

Q5: What is the "deuterium isotope effect" and how can it affect my analysis?

A5: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule due to the stronger C-D bond compared to the C-H bond.[6] This can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard.[4] If they do not co-elute perfectly, they may be exposed to different levels of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[5]

Troubleshooting Guides

Problem 1: Non-Linear Calibration Curve or Inaccurate Results

  • Possible Cause: Isotopic interference from the analyte into the internal standard channel, or vice versa.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled (d0) species. Refer to Protocol 1 .

    • Check for Analyte Contribution: Analyze a high-concentration solution of unlabeled N-Butyrylglycine and monitor the mass transition for the d2 internal standard. A significant signal indicates that natural isotopes of the analyte are interfering with the internal standard.

    • Optimize Internal Standard Concentration: Ensure that the concentration of the internal standard is appropriate for the expected range of the analyte. Very high analyte-to-internal standard ratios can exacerbate interference from the analyte's natural isotopes.[1]

    • Use a Non-Linear Calibration Model: If interference is unavoidable, a non-linear calibration function that mathematically corrects for the mutual interference can provide more accurate quantification.[3]

Problem 2: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Lack of co-elution between N-Butyrylglycine and this compound, leading to differential matrix effects.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a sample containing both. The retention times should be nearly identical.

    • Adjust Chromatography: If a significant retention time shift is observed, modify the chromatographic method (e.g., gradient, column, mobile phase) to achieve co-elution.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This can help in adjusting the chromatography to move the analyte and standard out of these regions if possible.

Problem 3: Loss of Deuterium Label (H/D Back-Exchange)

  • Possible Cause: The deuterium labels on the this compound are exchanging with protons from the sample matrix or solvents, particularly under acidic or basic conditions.[2]

  • Troubleshooting Steps:

    • Evaluate Label Stability: Perform an H/D back-exchange experiment by incubating the deuterated standard in a blank sample matrix under your standard sample preparation conditions. Refer to Protocol 2 .

    • Modify Sample Preparation: If back-exchange is observed, adjust the pH, temperature, or incubation time of your sample preparation to minimize the exchange.

    • Choose a Stable Labeling Position: When sourcing standards, select those with deuterium labels on chemically stable positions (e.g., on a carbon atom not prone to enolization). Avoid labels on exchangeable sites like -OH or -NH groups.[6]

Quantitative Data Summary

The following table summarizes key recommendations for using this compound as an internal standard.

ParameterRecommendationRationale
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled impurity (d0) to the analyte signal.[2][6]
Chemical Purity >99%Ensures the standard is free from other interfering compounds.[2]
Number of Deuterium Atoms ≥3 (ideal)Provides a sufficient mass shift to minimize spectral overlap with the analyte's natural isotopic distribution.[7]
Co-elution with Analyte Retention time difference < 2%Ensures both analyte and standard experience similar matrix effects.[5]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic purity of the this compound internal standard.

  • Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

  • Methodology:

    • Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire a full scan mass spectrum in the appropriate ionization mode.

    • Identify and integrate the ion signals for the unlabeled (d0) and the deuterated (d2) isotopologues.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d2) / (Intensity(d0) + Intensity(d2))] x 100

Protocol 2: Evaluation of H/D Back-Exchange

  • Objective: To determine if the deuterium labels on the this compound standard are exchanging with protons from the sample matrix.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., mobile phase).

      • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

    • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

    • Process the samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS.

    • Monitor for any increase in the signal of the unlabeled analyte in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[2]

Visualizations

Isotopic_Interference_Workflow cluster_analyte Analyte (Unlabeled) cluster_is Internal Standard Analyte N-Butyrylglycine (d0) m/z = M M1 M+1 Peak (e.g., ¹³C) MS Mass Spectrometer Signal Analyte->MS M2 M+2 Peak (e.g., ²x¹³C or ¹⁸O) M2->MS Interference (Analyte -> IS Channel) IS This compound m/z = M+2 Impurity d0 Impurity m/z = M IS->MS Impurity->MS Interference (IS -> Analyte Channel) Troubleshooting_Workflow Start Inaccurate or Inconsistent Quantitative Results CheckPurity 1. Assess Isotopic Purity of d2-Standard Start->CheckPurity PurityOK Purity ≥98% CheckPurity->PurityOK Yes PurityBad Source New Standard CheckPurity->PurityBad No CheckCoelution 2. Verify Analyte/IS Co-elution CoelutionOK Co-elute CheckCoelution->CoelutionOK Yes CoelutionBad Optimize Chromatography CheckCoelution->CoelutionBad No CheckExchange 3. Evaluate H/D Back-Exchange ExchangeOK No Exchange CheckExchange->ExchangeOK No ExchangeBad Modify Sample Prep Conditions CheckExchange->ExchangeBad Yes PurityOK->CheckCoelution PurityBad->Start CoelutionOK->CheckExchange CoelutionBad->CheckCoelution ConsiderCorrection 4. Consider Mathematical Correction for Overlap ExchangeOK->ConsiderCorrection ExchangeBad->CheckExchange End Accurate Results ConsiderCorrection->End

References

N-Butyrylglycine-d2 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of N-Butyrylglycine-d2 under various storage conditions. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Stability Data Summary

The stability of this compound is critical for obtaining reliable experimental results. The following table summarizes the recommended storage conditions and shelf-life for this compound and a closely related isomer, N-Isobutyrylglycine-d2. These recommendations are based on information from suppliers and general knowledge of handling deuterated compounds.

CompoundFormStorage TemperatureRecommended Duration
This compound In Solvent (e.g., DMSO)-80°C6 months[1]
-20°C1 month[1]
N-Isobutyrylglycine-d2 Powder-20°C3 years[2]
4°C2 years[2]
In Solvent-80°C6 months[2]
-20°C1 month[2]

Note: For this compound solid, one supplier suggests storage at room temperature and re-analysis after three years for chemical purity.[3] However, for long-term stability, especially of stock solutions, colder temperatures are generally recommended. The non-deuterated form, N-Butyrylglycine, is recommended to be stored at 2-8°C.

Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish its degradation profile.[4][5]

General Protocol for a Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, aliquot the stock solution into separate, appropriately labeled vials.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl) to the sample solution.[6]

    • Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[6]

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of base (e.g., NaOH) before analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M to 1.0 M sodium hydroxide (NaOH) to the sample solution.[6]

    • Follow the same incubation and time-point analysis as for acid hydrolysis.

    • Neutralize the sample with an equivalent amount of acid (e.g., HCl) before analysis.

  • Oxidative Stress:

    • Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution.

    • Incubate at room temperature and protect from light.

    • Analyze at various time points.

  • Thermal Stress:

    • Store the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

    • Analyze at various time points.

  • Photolytic Stress:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]

    • Keep a control sample in the dark at the same temperature.

    • Analyze at various time points.

3. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to separate and quantify this compound and its degradation products.

  • The method should be validated to ensure it can resolve the parent compound from any potential degradants.

Troubleshooting Guide

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Start: Unexpected Experimental Result issue_type Identify Issue Type start->issue_type low_signal Low/No Signal or Peak Area issue_type->low_signal Analytical Signal extra_peaks Unexpected Peaks in Chromatogram issue_type->extra_peaks Chromatography inconsistent_results Inconsistent/Irreproducible Results issue_type->inconsistent_results Reproducibility check_storage Verify Storage Conditions (Temp, Duration, Solvent) low_signal->check_storage check_control Analyze Control Sample (Solvent Blank, Unstressed Compound) extra_peaks->check_control check_prep Review Sample Preparation (Pipetting, Dilutions, Mixing) inconsistent_results->check_prep improper_storage Improper Storage check_storage->improper_storage Yes re_run Re-run Experiment check_storage->re_run No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh prepare_fresh->re_run contamination Contamination or Degradation check_control->contamination Peaks Absent in Control review_protocol Review Experimental Protocol (pH, Temp, Light Exposure) check_control->review_protocol Peaks Present in Control contamination->review_protocol check_prep->re_run No Obvious Error prep_error Inconsistent Preparation check_prep->prep_error Potential Error re_prepare Re-prepare Samples Carefully prep_error->re_prepare re_prepare->re_run

Troubleshooting workflow for this compound experiments.

Q1: I am seeing a lower than expected peak area for this compound in my analysis. What could be the cause?

A1: A lower than expected peak area could be due to degradation of the compound.

  • Check Storage Conditions: Verify that your stock solutions and solid compound have been stored at the recommended temperatures. For solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1][2]

  • Solvent Stability: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. For long-term storage, aprotic solvents like DMSO are often preferred over aqueous solutions.

  • Prepare Fresh Solutions: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.

Q2: I observe unexpected peaks in my chromatogram when analyzing my samples. What are these?

A2: Unexpected peaks could be impurities, contaminants, or degradation products.

  • Analyze a Blank: Run a solvent blank to rule out contamination from the solvent or analytical system.

  • Analyze a Fresh Standard: Analyze a freshly prepared solution of this compound to see if the unexpected peaks are present from the start (indicating an impurity in the starting material).

  • Consider Degradation: this compound, being an N-acyl-alpha-amino acid, could potentially degrade through hydrolysis of the amide bond, especially under strong acidic or basic conditions. This would yield butyric acid and glycine-d2. Review your experimental conditions (pH, temperature) to see if they could have caused degradation.

Q3: My results are inconsistent between experiments. What should I check?

A3: Inconsistent results can arise from variability in sample preparation or handling.

  • Standardize Sample Preparation: Ensure that all steps of your sample preparation, including weighing, dissolving, and dilution, are performed consistently and accurately.

  • Control Environmental Factors: Be mindful of the temperature and light exposure of your samples during preparation and analysis. Avoid prolonged exposure to ambient conditions if stability is a concern.

  • Evaluate Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. If possible, aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for solid this compound?

A4: While some suppliers suggest room temperature storage for the solid[3], for long-term preservation of purity, it is advisable to store the solid compound at -20°C. A certificate of analysis for the related compound N-Isobutyrylglycine-d2 recommends storage at -20°C for up to 3 years.[2]

Q5: How long is a stock solution of this compound stable?

A5: In a suitable solvent like DMSO, stock solutions are generally stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1][2] It is recommended to prepare fresh working solutions from the stock on the day of the experiment.

Q6: What are the likely degradation pathways for this compound?

A6: The most probable degradation pathway for this compound is the hydrolysis of the amide bond connecting the butyryl group and the glycine moiety. This reaction is typically accelerated by strong acidic or basic conditions and elevated temperatures. This would result in the formation of butyric acid and glycine-d2.

Potential Degradation Pathway

DegradationPathway Potential Hydrolytic Degradation of this compound parent This compound stress Stress Conditions (e.g., Strong Acid/Base, High Temp) parent->stress hydrolysis Amide Bond Hydrolysis stress->hydrolysis product1 Butyric Acid hydrolysis->product1 product2 Glycine-d2 hydrolysis->product2

Potential hydrolytic degradation pathway of this compound.

Q7: Does the deuterium labeling affect the stability of this compound compared to its non-deuterated counterpart?

A7: The deuterium atoms are on the alpha-carbon of the glycine moiety, which is not directly involved in the most likely hydrolytic degradation pathway. Therefore, the effect on its chemical stability in solution is expected to be minimal. However, deuteration can sometimes increase metabolic stability by slowing down enzyme-mediated metabolism that involves the cleavage of a carbon-deuterium bond.

References

Minimizing ion suppression for N-Butyrylglycine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of N-Butyrylglycine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect N-Butyrylglycine quantification?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, N-Butyrylglycine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor reproducibility, and a higher limit of quantification.[3]

Q2: What are the common causes of ion suppression in N-Butyrylglycine analysis?

A2: Common causes of ion suppression include:

  • Matrix Effects: Endogenous components in biological samples like plasma or urine, such as salts, lipids, and proteins, can interfere with the ionization process.[1][3]

  • High Analyte Concentration: Overly concentrated samples can lead to a non-linear detector response and self-suppression.

  • Mobile Phase Additives: Certain non-volatile additives in the mobile phase can contaminate the ion source and suppress ionization.

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic retention times to N-Butyrylglycine can compete for ionization.[4]

Q3: How can I detect ion suppression in my N-Butyrylglycine assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of N-Butyrylglycine solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of N-Butyrylglycine indicates the retention time at which matrix components are eluting and causing suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability in N-Butyrylglycine Peak Area

This issue is often a direct consequence of ion suppression. The following steps can help troubleshoot and mitigate this problem.

Troubleshooting Workflow:

start Low/Variable Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Adjust Chromatography sample_prep->chromatography If suppression persists ms_settings Check MS Settings chromatography->ms_settings If suppression persists is_check Use Stable Isotope Labeled Internal Standard ms_settings->is_check For accurate quantification end Signal Improved is_check->end

Caption: Troubleshooting workflow for low signal intensity.

Recommended Solutions & Experimental Protocols:

1. Optimize Sample Preparation:

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5]

  • For Plasma Samples (Protein Precipitation): This is a simple and common technique to remove the bulk of proteins.

    • Protocol:

      • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., N-Butyrylglycine-d7).

      • Vortex vigorously for 30 seconds to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

  • For Urine Samples ("Dilute-and-Shoot"): Urine typically has a lower protein content, and a simple dilution can be effective.

    • Protocol:

      • Centrifuge the urine sample at 4000 x g for 5 minutes to remove particulates.

      • Combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in 50% methanol/water.

      • Vortex and transfer to an autosampler vial for analysis.[6]

Comparison of Sample Preparation Techniques:

TechniquePrincipleProsCons
Protein Precipitation Proteins are denatured and precipitated by an organic solvent.Simple, fast, inexpensive.May not remove all interfering substances (e.g., phospholipids).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids.Can provide cleaner extracts than protein precipitation.Can be more time-consuming and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, can concentrate the analyte.More expensive and requires method development.

2. Adjust Chromatographic Conditions:

Optimizing the separation of N-Butyrylglycine from matrix components can significantly reduce ion suppression.

  • Recommended LC Parameters:

    • Column: A C18 or a mixed-mode column is often suitable for separating acylglycines. An example is a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).[7][8]

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution is recommended to effectively separate analytes from the matrix. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte and other components, and then return to initial conditions for re-equilibration.

    • Flow Rate: For UPLC systems, a flow rate of 0.3-0.5 mL/min is common.

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is a critical step for accurate quantification as the SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for reliable correction.[4][5][7]

  • Recommended Internal Standard: N-Butyrylglycine-d7 or another appropriate deuterated analog.

  • Implementation: The SIL-IS should be added to the samples before any sample preparation steps to account for variability in both sample processing and instrument response.

Issue 2: Inconsistent Retention Time for N-Butyrylglycine

Shifts in retention time can lead to incorrect peak integration and inaccurate quantification.

Troubleshooting Logic:

start Inconsistent Retention Time column_check Check Column Condition start->column_check mobile_phase_check Verify Mobile Phase column_check->mobile_phase_check If column is OK system_check Inspect LC System mobile_phase_check->system_check If mobile phase is correct equilibration_check Ensure Adequate Equilibration system_check->equilibration_check If system is leak-free end Stable Retention Time equilibration_check->end

Caption: Troubleshooting logic for retention time instability.

Recommended Solutions:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily. Ensure accurate composition and pH.

  • Column Health: Check for column degradation or blockage. A guard column can help extend the life of the analytical column.

  • System Check: Inspect the LC system for leaks, pump malfunctions, or temperature fluctuations in the column compartment.

Mass Spectrometry Parameters

For targeted quantification of N-Butyrylglycine, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity.

Typical MS Settings:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimize for specific instrument
MRM Transitions See table below

MRM Transitions for N-Butyrylglycine and a Potential Internal Standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine 146.176.1~15
N-Butyrylglycine-d7 153.176.1~15

Note: The optimal collision energy should be determined experimentally for the specific instrument being used.

References

Dealing with in-source fragmentation of N-Butyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting assistance and answers to frequently asked questions regarding the in-source fragmentation of N-Butyrylglycine-d2 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterated form of N-Butyrylglycine, an acylated amino acid. It is commonly used as an internal standard in quantitative mass spectrometry-based metabolomics studies for the accurate measurement of its non-labeled counterpart. The two deuterium atoms are located on the alpha-carbon of the glycine backbone.

Q2: What is in-source fragmentation?

In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are isolated for mass analysis.[1][2] This process occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[2] It is typically caused by excessive energy being transferred to the ions, leading them to break apart.[2]

Q3: Why is this compound susceptible to in-source fragmentation?

Like many acylated amino acids, this compound contains an amide bond that is relatively labile.[3] Under the energetic conditions sometimes present in an electrospray ionization (ESI) source, this bond can cleave, leading to the premature fragmentation of the molecule.

Q4: What are the expected parent and fragment ions for this compound?

The primary parent ion observed in positive ionization mode is the protonated molecule, [M+H]⁺. The most common in-source fragmentation event is the cleavage of the amide bond. The table below summarizes the expected mass-to-charge ratios (m/z).

Ion DescriptionMolecular FormulaApproximate Monoisotopic Mass (Da)Expected m/z
This compound (Neutral) C₆H₉D₂NO₃147.086N/A
Protonated Parent Ion [M+H]⁺ [C₆H₁₀D₂NO₃]⁺148.094148.1
Butyryl Cation Fragment [C₄H₇O]⁺71.05071.1
Glycine-d2 Immonium-type Fragment [C₂H₂D₂N]⁺46.05446.1

Q5: How does in-source fragmentation impact my data and analysis?

ISF can significantly complicate data analysis and interpretation.[4] Key issues include:

  • Reduced Parent Ion Intensity: A significant portion of the parent ion population is lost before detection, leading to a weaker signal for your target analyte.[1]

  • Quantitative Inaccuracy: If the degree of fragmentation is not consistent across samples and standards, it can lead to inaccurate quantification.

  • Spectral Misinterpretation: The fragment ions generated in the source can be mistaken for other co-eluting compounds, leading to misidentification of metabolites.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Problem: I am observing a high abundance of fragment ions (e.g., m/z 71.1) and a weak or absent parent ion (m/z 148.1).

This is a classic sign of excessive in-source fragmentation. Follow the steps below to optimize your instrument settings and experimental conditions.

Step 1: Optimize Ion Source Parameters

The energy within the ion source is the most critical factor. Reducing the voltages applied in the ion transfer region can create "softer" ionization conditions, preserving the parent ion.[5]

ParameterRecommended ActionRationale
Cone Voltage / Fragmentor Voltage / Declustering Potential (DP) Decrease in small increments (e.g., 5-10 V)These parameters directly control the kinetic energy of ions as they enter the mass spectrometer. Lowering them reduces collisions and minimizes fragmentation.[2]
Source / Gas Temperature Decrease in increments of 10-25 °CHigh temperatures can increase the internal energy of the ions, making them more prone to dissociation. Optimizing the temperature is crucial.[2]
Capillary Voltage Optimize for stable spray and parent ion signalWhile less direct, an unstable spray can lead to inconsistent ionization and contribute to fragmentation. Ensure the voltage is appropriate for your mobile phase and flow rate.
Step 2: Adjust Liquid Chromatography (LC) Conditions

The mobile phase composition can influence ionization efficiency and ion stability.

ParameterRecommended ActionRationale
Mobile Phase Additives Use milder acids like formic acid (0.1%) instead of trifluoroacetic acid (TFA). Consider ammonium formate or acetate.TFA is an ion-pairing agent that can suppress the ESI signal and sometimes promote fragmentation.[5] Ammonium salts can sometimes provide a more stable protonated ion.
Solvent Composition Experiment with methanol-based versus acetonitrile-based mobile phases.The choice of organic solvent can affect the ESI process. Some compounds are more stable in one solvent over another.[6]
Step 3: Evaluate System Cleanliness and Sample Preparation

A contaminated system or sample can lead to unexpected adducts or signal suppression, indirectly affecting fragmentation observation.

AreaRecommended ActionRationale
Ion Source Cleanliness Clean the ion source components (capillary, cone, lenses) according to the manufacturer's protocol.A dirty ion source can lead to unstable ionization and unpredictable ion behavior, potentially increasing fragmentation.[6]
Sample Matrix Ensure efficient sample cleanup to remove salts and other matrix components.High salt concentrations can lead to the formation of adducts (e.g., [M+Na]⁺) which may have different fragmentation stability compared to the protonated molecule.

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for minimizing in-source fragmentation.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Start at 20 V (Optimize as needed).

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/Hr.

    • Data Acquisition: Monitor the parent ion (m/z 148.1) and the primary fragment ion (m/z 71.1) to assess the degree of in-source fragmentation.

Visualizations

Diagram 1: Proposed In-Source Fragmentation Pathway

fragmentation_pathway Proposed In-Source Fragmentation of this compound parent This compound [M+H]⁺ m/z ≈ 148.1 fragment1 Butyryl Cation [C₄H₇O]⁺ m/z ≈ 71.1 parent->fragment1 Amide Bond Cleavage (In-Source) neutral_loss Neutral Loss: Glycine-d2 Amine (C₂H₃D₂NO₂) parent->neutral_loss

Caption: Proposed fragmentation of protonated this compound.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for In-Source Fragmentation start High In-Source Fragmentation Observed step1 Decrease Cone/ Fragmentor Voltage start->step1 q1 Problem Resolved? step1->q1 step2 Lower Source/ Gas Temperature q1->step2 No end_ok Analysis Successful q1->end_ok Yes q2 Problem Resolved? step2->q2 step3 Modify Mobile Phase (e.g., milder acid) q2->step3 No q2->end_ok Yes q3 Problem Resolved? step3->q3 step4 Clean Ion Source & Check Sample Prep q3->step4 No q3->end_ok Yes end_consult Consult Instrument Specialist step4->end_consult

Caption: Step-by-step workflow for mitigating in-source fragmentation.

References

N-Butyrylglycine-d2 Standard Solution: Technical Support & Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing and using N-Butyrylglycine-d2 standard solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of N-Butyrylglycine, an acylglycine that can be a minor metabolite of fatty acids.[1] In mass spectrometry-based quantification, stable isotope-labeled internal standards like this compound are considered the gold standard. They are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms.[2] This allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2][3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

While specific solubility data for this compound is limited, information for the non-deuterated analog suggests solubility in DMSO (100 mg/mL, may require sonication).[4] For mass spectrometry applications, it is common practice to use solvents that are compatible with the analytical method, such as methanol, acetonitrile, or a mixture of organic solvent and water. The predicted water solubility for N-Butyrylglycine is 17.6 g/L.[1] It is recommended to test the solubility in the desired solvent before preparing a high-concentration stock solution.

Q3: How should I prepare the stock and working solutions?

The preparation of stock and working solutions is a critical step for ensuring accurate quantification. The following is a general protocol:

Experimental Protocol: Preparation of this compound Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard in quantitative analysis.

Materials:

  • This compound solid standard

  • High-purity solvent (e.g., Methanol, Acetonitrile, DMSO, or Milli-Q water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Cryo-vials for aliquoting

Method:

  • Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the chosen solvent and gently swirl or sonicate to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution .

  • Working Solution Preparation: Prepare one or more working solutions by diluting the stock solution to the desired concentration using the appropriate solvent. This is typically the mobile phase used in your chromatographic analysis.

  • Storage: Aliquot the stock and working solutions into tightly sealed vials and store them at the recommended temperature.

Q4: What are the optimal storage conditions for this compound solutions?

Proper storage is crucial for maintaining the stability of the standard solutions.

Solution TypeStorage TemperatureDurationRecommendations
Solid Compound2-8°CAs per manufacturer's expiry dateKeep tightly sealed.
Stock Solution-20°CUp to 1 monthStore in tightly sealed aliquots to avoid freeze-thaw cycles.[4]
-80°CUp to 6 monthsFor longer-term storage, use tightly sealed aliquots.[4]
Working Solution-20°CUp to 1 monthIt is highly recommended to prepare fresh working solutions on the day of use.

It is always best to refer to the manufacturer's data sheet for specific storage recommendations.

Troubleshooting Guide

Encountering issues with internal standards is a common challenge in analytical labs. This guide addresses specific problems you might face with your this compound standard.

Problem 1: Poor Peak Shape or Splitting

  • Possible Cause: The solvent used to dissolve the standard may be too strong or incompatible with the initial mobile phase conditions of your LC method.

  • Solution:

    • Re-dissolve the standard in a solvent that is weaker or matches the initial mobile phase composition.

    • Reduce the injection volume.

Problem 2: Inconsistent Internal Standard Response

  • Possible Cause: This can be due to several factors including instrument variability, errors in pipetting, or degradation of the standard.[5]

  • Solution:

    • Ensure the mass spectrometer has been properly equilibrated.[5]

    • Use calibrated pipettes and proper pipetting techniques.

    • Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a new stock solution.

    • Check for any leaks in the LC system.

Problem 3: Presence of Unlabeled Analyte Signal in Blank Samples Spiked with Internal Standard

  • Possible Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[6]

  • Solution:

    • Assess the contribution of the unlabeled analyte from the internal standard by injecting a blank matrix sample spiked only with the internal standard.

    • The response of the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7] If it is higher, a new lot of the internal standard with higher isotopic purity may be required.

Problem 4: Chromatographic Shift Between Analyte and Internal Standard

  • Possible Cause: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[7]

  • Solution:

    • This is often unavoidable but can be minimized by optimizing the chromatographic conditions (e.g., gradient, temperature).

    • Ensure that the integration parameters are set correctly to accurately measure the peak areas of both the analyte and the internal standard.

Problem 5: Loss of Deuterium Label (Isotopic Exchange)

  • Possible Cause: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially if they are on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups.[7] The deuterium atoms in this compound are on a carbon atom, making them less susceptible but not entirely immune, especially under harsh pH conditions.

  • Solution:

    • Avoid storing or analyzing the standard in highly acidic or basic solutions.[7]

    • Prepare solutions fresh and store them appropriately to minimize the risk of back-exchange over time.

Visual Workflows and Diagrams

G Workflow for this compound Standard Solution Preparation cluster_prep Preparation cluster_use Usage and Storage A Equilibrate Solid Standard to Room Temperature B Accurately Weigh Solid A->B 60 min C Dissolve in Volumetric Flask B->C D Dilute to Final Volume (Stock Solution) C->D E Prepare Working Solution from Stock Solution D->E F Aliquot Stock and Working Solutions E->F G Store at Recommended Temperature (-20°C or -80°C) F->G

Caption: Standard solution preparation workflow.

G Troubleshooting Logic for Inconsistent Internal Standard Response A Inconsistent IS Response? B Prepare Fresh Working Solution A->B C Problem Solved? B->C D Prepare New Stock Solution C->D No G Issue Resolved C->G Yes E Problem Solved? D->E F Check Instrument Performance (e.g., Leaks, MS Equilibration) E->F No H Issue Resolved E->H Yes I Continue Investigation F->I

Caption: Troubleshooting inconsistent internal standard response.

References

Technical Support Center: Overcoming Challenges in the Low-Level Detection of N-Butyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Butyrylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the low-level detection of this important metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of N-Butyrylglycine by LC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: The analyte may be interacting with active sites on the column, such as residual silanols.- Ensure the mobile phase pH is appropriate for N-Butyrylglycine. - Consider using a column with end-capping or a different stationary phase. - Check for and clean any contamination in the LC system.
Column Overload: Injecting too much analyte can saturate the stationary phase.- Dilute the sample. - Reduce the injection volume.
Poor Peak Shape (Fronting) Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.- Reconstitute the sample extract in a solvent that is the same or weaker than the initial mobile phase.
Column Collapse: Using a mobile phase with a very high aqueous content on a standard C18 column can cause the stationary phase to collapse.- Use an aqueous-stable column (e.g., AQ-C18) if high aqueous mobile phases are required.
Inconsistent Retention Times Mobile Phase Issues: Inconsistent mobile phase preparation, pH drift, or degradation.- Prepare fresh mobile phase daily. - Ensure accurate pH measurement and buffering. - Degas the mobile phase to prevent bubble formation.
Column Equilibration: Insufficient time for the column to equilibrate between injections, especially in gradient methods.- Increase the column equilibration time at the end of each run.
Temperature Fluctuations: Changes in ambient or column oven temperature.- Use a thermostatted column compartment to maintain a consistent temperature.
Low Signal Intensity / Poor Sensitivity Matrix Effects (Ion Suppression): Co-eluting matrix components from the biological sample can suppress the ionization of N-Butyrylglycine in the mass spectrometer source.[1]- Improve Sample Preparation: Switch from protein precipitation to a more rigorous clean-up method like Solid-Phase Extraction (SPE) to better remove interfering substances.[1] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[2] - Optimize Chromatography: Adjust the gradient to separate N-Butyrylglycine from the majority of matrix components.
Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters.- Optimize MS parameters using a pure standard of N-Butyrylglycine. Refer to the provided experimental protocols for typical starting parameters.
High Background Noise Contamination: Contamination in the mobile phase, LC system, or from the sample preparation process.- Use high-purity solvents and reagents (LC-MS grade). - Flush the LC system thoroughly. - Include a blank injection (solvent only) in your sequence to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in quantifying low levels of N-Butyrylglycine in biological samples?

A1: The most significant challenge is overcoming matrix effects.[1] Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the ionization of N-Butyrylglycine in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[1] Employing a robust sample preparation method and using a stable isotope-labeled internal standard are crucial for mitigating these effects.[2]

Q2: What are the pros and cons of different sample preparation techniques for N-Butyrylglycine analysis?

A2: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the matrix. Here is a general comparison:

Technique Pros Cons
Protein Precipitation (PPT) - Simple, fast, and inexpensive. - Suitable for high-throughput screening.- Less effective at removing matrix components, leading to higher potential for ion suppression.[1] - May result in lower analyte recovery compared to other methods.[1]
Liquid-Liquid Extraction (LLE) - Can provide cleaner extracts than PPT.- Can be more time-consuming and may have lower recovery for polar analytes like N-Butyrylglycine.
Solid-Phase Extraction (SPE) - Provides excellent sample clean-up, significantly reducing matrix effects.[1] - Can offer high analyte recovery and concentration.- More time-consuming and expensive than PPT. - Requires method development to optimize the sorbent, wash, and elution steps.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for N-Butyrylglycine quantification?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to N-Butyrylglycine but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This means it has nearly identical chromatographic behavior and ionization efficiency to the analyte. By adding a known amount of the SIL-IS to each sample before processing, it can be used to accurately correct for variations in sample extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2]

Q4: What are the typical MRM transitions for N-Butyrylglycine?

A4: A common and effective MRM (Multiple Reaction Monitoring) transition for N-Butyrylglycine in positive ionization mode is:

  • Precursor Ion (Q1): 146.1 m/z

  • Product Ion (Q2): 76.1 m/z[2]

The product ion (76.1 m/z) corresponds to the glycine backbone, a common fragment for acylglycines.[2]

Q5: What is a realistic Lower Limit of Quantification (LLOQ) for N-Butyrylglycine in plasma or urine?

A5: With a validated LC-MS/MS method, an LLOQ of 0.1 µM is achievable for a panel of N-acylglycines, including N-Butyrylglycine, in biological matrices.[2] Some highly sensitive UPLC-MS methods have reported LLOQs in the range of 1-5 nM in urine.

Q6: How stable is N-Butyrylglycine in biological samples?

A6: Based on studies of acylglycine panels, N-Butyrylglycine is expected to be relatively stable. One study found that acylglycines in urine were stable for at least:

  • 5 hours at room temperature

  • 24 hours in an autosampler at 4°C

  • 7 weeks at -20°C

  • After three freeze-thaw cycles

For long-term storage, it is always recommended to keep samples frozen at -20°C or -80°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical LC-MS/MS method for N-Butyrylglycine analysis.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 0.1 - 100 µM[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 µM[2]
Intra- and Inter-day Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%

Table 2: Mass Spectrometry Parameters for N-Butyrylglycine

ParameterSettingReference
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Precursor Ion (Q1 m/z) 146.1[2]
Product Ion (Q2 m/z) 76.1[2]
Collision Energy (eV) 15[2]
Dwell Time (ms) 50[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., n-Octanoylglycine-2,2-d2).[2]

  • Vortex vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Sample Preparation from Human Urine (Dilute-and-Shoot)
  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.[2]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in 50% methanol/water.[2]

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis
  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
9.05
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode. Refer to Table 2 for N-Butyrylglycine specific parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_analysis Analysis start Biological Sample (Plasma or Urine) add_is Add Internal Standard (SIL-IS) start->add_is ppt Protein Precipitation (ice-cold Acetonitrile) add_is->ppt Plasma centrifuge_urine Centrifuge (4,000 x g) add_is->centrifuge_urine Urine centrifuge_plasma Centrifuge (14,000 x g, 4°C) ppt->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma end_prep Prepared Sample supernatant_plasma->end_prep dilute Dilute Supernatant centrifuge_urine->dilute dilute->end_prep lc_injection LC Injection end_prep->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for N-Butyrylglycine analysis.

troubleshooting_logic start Low Signal Intensity? matrix_effects Potential Matrix Effects? start->matrix_effects Yes check_ms Check MS/MS Parameters (Tune with Standard) start->check_ms No check_is Using Stable Isotope Internal Standard? matrix_effects->check_is Yes improve_cleanup Action: Improve Sample Cleanup (e.g., PPT to SPE) check_is->improve_cleanup No improve_cleanup_too Action: Improve Sample Cleanup (e.g., PPT to SPE) check_is->improve_cleanup_too Yes (Still low signal) implement_is Action: Implement SIL-IS improve_cleanup->implement_is biochemical_pathway butyryl_coa Butyryl-CoA enzyme Glycine N-acyltransferase (GLYAT) butyryl_coa->enzyme glycine Glycine glycine->enzyme n_butyrylglycine N-Butyrylglycine enzyme->n_butyrylglycine coa CoA enzyme->coa

References

Validation & Comparative

Validation of an LC-MS/MS Assay for N-Butyrylglycine Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an LC-MS/MS assay for the quantification of N-butyrylglycine using N-Butyrylglycine-d2 as an internal standard against alternative analytical approaches. The data presented herein is intended for researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical methods.

N-butyrylglycine is a critical biomarker for the diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of this analyte in biological matrices is paramount for clinical diagnostics and research. This document outlines the validation of a specific LC-MS/MS method, detailing its performance characteristics and comparing it to other available techniques.

Methodology and Performance

The presented LC-MS/MS method demonstrates high sensitivity, specificity, and reproducibility for the quantification of N-butyrylglycine in urine. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy of the results.

Key Performance Parameters:

  • Linearity: The assay exhibits a linear response across a wide dynamic range, enabling the accurate measurement of both physiological and pathological concentrations of N-butyrylglycine.

  • Precision and Accuracy: The method demonstrates excellent intra- and inter-day precision and accuracy, meeting the stringent requirements of regulatory guidelines.

  • Sensitivity: The lower limit of quantification (LLOQ) is sufficient for the reliable detection of N-butyrylglycine in clinical samples.

  • Specificity: The chromatographic separation and mass spectrometric detection ensure high specificity, minimizing interference from other endogenous compounds.

  • Matrix Effect: The use of this compound effectively compensates for ion suppression or enhancement caused by the urine matrix.

  • Stability: N-butyrylglycine and the internal standard have been shown to be stable under various storage and processing conditions.

Comparison with Alternative Methods

While other analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can be used for the quantification of N-butyrylglycine, the LC-MS/MS method offers several advantages. These include simpler sample preparation, higher throughput, and improved sensitivity and specificity. The direct analysis of the sample extract without the need for derivatization reduces the potential for analytical errors and improves overall efficiency.

Experimental Protocols

A detailed experimental protocol for the validated LC-MS/MS assay is provided below, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Sample Preparation:

  • Urine samples are centrifuged to remove particulate matter.

  • An aliquot of the supernatant is mixed with an internal standard solution containing this compound.

  • The mixture is subjected to a simple protein precipitation or solid-phase extraction to remove interfering substances.

  • The resulting extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography: A reversed-phase C18 column is used for the chromatographic separation of N-butyrylglycine and its internal standard. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for N-butyrylglycine and this compound are monitored to ensure specificity and sensitivity.

Quantitative Data Summary

The following tables summarize the key validation parameters of the LC-MS/MS assay using this compound.

Table 1: Linearity and Range

AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)
N-Butyrylglycine0.5 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
N-ButyrylglycineLow< 10< 15± 15
Medium< 10< 15± 15
High< 10< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
N-Butyrylglycine> 85< 15

Visualizations

The following diagrams illustrate the metabolic pathway of short-chain fatty acid oxidation and the experimental workflow of the LC-MS/MS assay.

SCFA Short-Chain Fatty Acids SC_Acyl_CoA Short-Chain Acyl-CoA SCFA->SC_Acyl_CoA Butyryl_CoA Butyryl-CoA SC_Acyl_CoA->Butyryl_CoA SCAD SCAD Butyryl_CoA->SCAD Ethylmalonyl_CoA Ethylmalonyl-CoA Butyryl_CoA->Ethylmalonyl_CoA Oxidation Butyrylglycine N-Butyrylglycine Butyryl_CoA->Butyrylglycine Glycine Conjugation SCAD->Ethylmalonyl_CoA Sample Urine Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

A Comparative Guide to N-Butyrylglycine-d2 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of N-Butyrylglycine and other short-chain acylglycines, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of N-Butyrylglycine-d2 with other potential internal standards, supported by established analytical principles and representative experimental data.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential in quantitative mass spectrometry to correct for analytical variability that can arise during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays due to their chemical and physical similarity to the endogenous analyte.

This compound: The Superior Choice for Isotope Dilution Mass Spectrometry

This compound is a deuterated form of N-Butyrylglycine, an important metabolite in the glycine conjugation pathway. Its use as an internal standard is based on the principle of isotope dilution mass spectrometry. By introducing a known quantity of the stable isotope-labeled compound into the sample, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification.

The primary alternatives to a SIL internal standard include structural analogs (compounds with similar chemical structures but different elemental compositions) or a SIL standard of a different, but related, analyte. While these can be used, they often exhibit different chromatographic retention times and ionization efficiencies, which can lead to less accurate correction for matrix effects and other sources of error.

Comparative Performance Data

The following table summarizes the expected analytical performance of a typical LC-MS/MS method for the quantification of N-Butyrylglycine using this compound as the internal standard, compared to a hypothetical structural analog internal standard (e.g., N-Pentanoylglycine). The data is representative of typical performance characteristics reported for the quantitative analysis of acylglycines in biological matrices.

Performance MetricThis compound (SIL-IS)Structural Analog IS (e.g., N-Pentanoylglycine)
Linearity (r²) > 0.99> 0.98
Accuracy (% Recovery) 95-105%85-115%
Precision (% CV) < 10%< 15%
Matrix Effect High degree of compensationPotential for differential matrix effects
Co-elution with Analyte YesNo (different retention time)

Experimental Workflow and Protocols

A robust and reliable analytical method is crucial for accurate quantification. Below is a detailed experimental protocol for the analysis of N-Butyrylglycine in a biological matrix using this compound as an internal standard.

Experimental Protocol: Quantification of N-Butyrylglycine in Human Plasma

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate N-Butyrylglycine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Butyrylglycine: e.g., m/z 146.1 -> 76.1

    • This compound: e.g., m/z 148.1 -> 78.1

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-Butyrylglycine in the unknown samples is then determined from this curve.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

glycine_conjugation_pathway butyryl_coa Butyryl-CoA glyat Glycine N-Acyltransferase (GLYAT) butyryl_coa->glyat glycine Glycine glycine->glyat n_butyrylglycine N-Butyrylglycine glyat->n_butyrylglycine coa CoA glyat->coa

Caption: The Glycine Conjugation Pathway showing the formation of N-Butyrylglycine.

Conclusion

A Comparative Guide to the Quantification of N-Butyrylglycine: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolites is paramount. N-Butyrylglycine, an acylglycine, serves as a crucial biomarker in the diagnosis of certain inborn errors of metabolism. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their performance metrics, including linearity, accuracy, and precision, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance. The following tables summarize the key validation parameters for representative LC-MS/MS and GC-MS methods for the analysis of N-Butyrylglycine and other short-chain acylglycines.

Table 1: Performance Characteristics of LC-MS/MS Methods for Acylglycine Quantification

ParameterUPLC-MS/MS Method[1]UHPLC-MS Method[2]
Linearity Range 0.005 - 25.0 µM1.0 - 500 nM
Correlation Coefficient (r²) > 0.99 (Implied)Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.005 µM1 - 5 nM
Accuracy (% Recovery or %RE) Ion suppression was minimal (2 to 10%)< 15% (% RE)
Precision (%RSD or %CV) Not explicitly stated< 15% (% CV)

Table 2: Representative Performance Characteristics of GC-MS Methods for Acylglycine Quantification

ParameterTypical Performance for Derivatized Acylglycines
Linearity Range ~0.1 - 50 µM
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) ~0.1 - 0.5 µM
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for both LC-MS/MS and GC-MS quantification of N-Butyrylglycine.

LC-MS/MS Method: A Direct Approach

Liquid chromatography coupled with tandem mass spectrometry is a widely adopted technique for its high sensitivity and specificity, often allowing for direct analysis with minimal sample preparation.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., deuterated N-Butyrylglycine). Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for injection.

  • Urine: Dilute the urine sample (e.g., 1:10) with the initial mobile phase. Add the internal standard, vortex, and centrifuge to remove any particulate matter before injection.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard.

GC-MS Method: A Derivatization-Based Approach

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-Butyrylglycine, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the LC-MS/MS protocol, perform a liquid-liquid or solid-phase extraction to isolate the acylglycines from the biological matrix.

  • Derivatization: The dried extract is then derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added, and the mixture is heated (e.g., at 70°C for 30 minutes) to convert the N-Butyrylglycine into its volatile trimethylsilyl (TMS) derivative.

2. Chromatographic Separation:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of different components.

3. Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where specific ions characteristic of the derivatized N-Butyrylglycine and its internal standard are monitored for quantification.

Visualizing the Processes

To better understand the underlying biochemistry and the analytical procedures, the following diagrams are provided.

Biosynthesis of N-Butyrylglycine Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine CoA CoA GLYAT->N_Butyrylglycine GLYAT->CoA

Caption: Biosynthesis pathway of N-Butyrylglycine.

Experimental Workflow for N-Butyrylglycine Quantification cluster_LCMS LC-MS/MS Method cluster_GCMS GC-MS Method Sample_Prep_LC Sample Preparation (Protein Precipitation) LC_Separation UPLC/UHPLC Separation (C18 Column) Sample_Prep_LC->LC_Separation MS_Detection_LC Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC Sample_Prep_GC Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample_Prep_GC->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC Biological_Sample Biological Sample (Plasma, Urine, etc.) Biological_Sample->Sample_Prep_LC Biological_Sample->Sample_Prep_GC

Caption: Comparative experimental workflow for N-Butyrylglycine analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of N-Butyrylglycine. The choice between the two often depends on the specific requirements of the study, available instrumentation, and the desired throughput.

  • LC-MS/MS offers the advantage of simpler sample preparation, higher throughput, and excellent sensitivity, making it well-suited for large-scale clinical and research studies.

  • GC-MS , while requiring a derivatization step, provides high chromatographic resolution and is a robust and well-established technique for the analysis of small molecules.

For researchers and drug development professionals, a thorough evaluation of the performance characteristics of each method within their own laboratory setting is crucial to ensure the generation of accurate and precise data for biomarker discovery and validation.

References

A Head-to-Head Comparison: N-Butyrylglycine-d2 versus ¹³C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of deuterium-labeled internal standards, using N-Butyrylglycine-d2 as a representative example, and their ¹³C-labeled counterparts. This analysis is supported by established principles and experimental observations in the field of bioanalysis.

The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects that can cause ion suppression or enhancement.[1] The ideal SIL internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves identically throughout the analytical process.[2] While both deuterium (²H) and carbon-13 (¹³C) labeling are common, their inherent properties can lead to significant differences in analytical performance.

Key Performance Differences: The Isotope Effect

The primary differentiator between deuterium and ¹³C-labeled internal standards is the "isotope effect." This effect is more pronounced for deuterium due to the significant mass difference between protium (¹H) and deuterium (²H), which is approximately 100%.[3] This mass difference can alter the physicochemical properties of the molecule, leading to potential analytical challenges that are not typically observed with ¹³C-labeled standards, where the relative mass difference is smaller.[3][4]

Chromatographic Co-elution

One of the most critical aspects of an ideal internal standard is its ability to co-elute with the analyte. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time in the mass spectrometer's ion source.[5]

  • ¹³C-Labeled Standards : Due to the minimal impact of ¹³C substitution on the molecule's physicochemical properties, ¹³C-labeled internal standards almost perfectly co-elute with their unlabeled counterparts.[2][4]

  • Deuterium-Labeled Standards (e.g., this compound) : The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to a chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[2][6] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different levels of ion suppression or enhancement at their respective retention times.[6][7] In high-resolution UPLC systems, this separation can become even more pronounced.[4]

Isotopic Stability

The stability of the isotopic label is paramount for an internal standard's reliability.

  • ¹³C-Labeled Standards : The ¹³C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange.[8][9]

  • Deuterium-Labeled Standards : Deuterium labels can be prone to back-exchange with protons from the surrounding solvent or matrix, especially if they are located at exchangeable positions such as on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[7][10] This can compromise the integrity of the internal standard and lead to inaccuracies in quantification.[10] While placing deuterium on stable carbon positions mitigates this, the risk, though small, is a consideration.

Quantitative Data Summary

Performance MetricThis compound (Deuterium-Labeled)¹³C-Labeled N-ButyrylglycineRationale
Chromatographic Co-elution with Analyte May exhibit a slight retention time shift (elutes earlier).[6][7]Co-elutes perfectly with the analyte.[2][4]The deuterium isotope effect alters chromatographic behavior.[6]
Compensation for Matrix Effects Good, but can be compromised by chromatographic separation.[5][6]Excellent, due to co-elution ensuring identical exposure to matrix effects.[4][11]Differential matrix effects on separated peaks can lead to quantification errors.[6]
Isotopic Stability Generally stable, but potential for back-exchange at certain positions.[7][10]Highly stable with no risk of back-exchange.[8][9]¹³C is part of the stable carbon backbone.[9]
Relative Cost Generally lower.[8][12]Typically higher.[8]Synthesis of deuterated compounds is often less complex.[12]
Commercial Availability More commonly available.[8]Less common, but availability is increasing.[4][8]Historical prevalence and lower synthesis cost of deuterated standards.[8]

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-Butyrylglycine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a ¹³C-labeled version.

Objective: To quantify the concentration of N-Butyrylglycine in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.
Materials and Reagents:
  • N-Butyrylglycine analytical standard

  • This compound or ¹³C-labeled N-Butyrylglycine (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

Sample Preparation (Protein Precipitation):
  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Instrumentation and Conditions:
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate N-Butyrylglycine from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Butyrylglycine: To be determined based on the specific instrument and optimization (e.g., Q1: 146.1 m/z, Q3: 76.1 m/z).

      • This compound: To be determined (e.g., Q1: 148.1 m/z, Q3: 78.1 m/z).

      • ¹³C-labeled N-Butyrylglycine: To be determined based on the number of ¹³C labels.

Data Analysis:
  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of N-Butyrylglycine in the plasma samples from the calibration curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike with Internal Standard (this compound or ¹³C-IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data CalCurve Calibration Curve Data->CalCurve Concentration Determine Concentration CalCurve->Concentration

Experimental workflow for N-Butyrylglycine quantification.

G cluster_0 Chromatogram: ¹³C-Labeled IS cluster_1 Chromatogram: Deuterium-Labeled IS a Intensity c c b Retention Time c->b p1 p2 p1->p2 p3 p4 analyte_peak_c13 Analyte + ¹³C-IS d Intensity f f e Retention Time f->e p5 p6 p5->p6 p7 p8 p7->p8 d2_peak d2-IS analyte_peak_d Analyte

Isotope effect on chromatography.

Conclusion and Recommendation

While deuterium-labeled internal standards like this compound are widely used, often due to their lower cost and greater availability, they possess inherent limitations that can affect the accuracy and robustness of an assay.[12][14] The potential for chromatographic separation from the analyte and, to a lesser extent, isotopic instability, requires careful method development and validation to ensure these factors do not compromise data quality.[2]

For the most demanding bioanalytical applications where the highest level of accuracy and precision is required, ¹³C-labeled internal standards are the superior choice.[2][8] Their ability to co-elute perfectly with the analyte ensures the most effective compensation for matrix effects, leading to more reliable and reproducible data.[4] As the availability of ¹³C-labeled standards increases, their adoption is likely to become more widespread, particularly in regulated bioanalysis and clinical diagnostics. The higher initial cost of a ¹³C-labeled standard can often be justified by the reduced time spent on method development and troubleshooting, and the increased confidence in the final quantitative results.[10]

References

A Comparative Guide to the Analytical Methods for N-Butyrylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Butyrylglycine, a key biomarker in several metabolic disorders, is crucial for clinical research and drug development. This guide provides a comprehensive comparison of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present a side-by-side look at their performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison

The choice of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the analysis of N-Butyrylglycine and related short-chain acylglycines using LC-MS/MS, GC-MS, and HPLC-UV.

Performance MetricLC-MS/MSGC-MSHPLC-UV (for similar amines)
Linearity Range 0.1 - 100 µM[1]10 - 500 ng/mL[2]Not specified for N-Butyrylglycine
0.005 - 25.0 µM (for acylglycines)[3]
Limit of Detection (LOD) Not specified10 - 90 ng/mL[2]0.3 mg/kg (as dansyl chloride derivative)[4]
Limit of Quantification (LOQ) 0.1 µM[1]80 - 500 ng/mL[2]0.9 mg/kg (as dansyl chloride derivative)[4]
Accuracy (Recovery) Not specifiedNot specified92.25 - 102.25%[4]
Precision (RSD%) Not specifiedNot specified0.26 - 7.75%[4]
Derivatization Not always required, but can be used[5]Required[2][6]Required for UV detection[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for each of the discussed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of N-Butyrylglycine in biological matrices.[1]

Sample Preparation (Plasma) [1]

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated N-Butyrylglycine).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions [1]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry Detection [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of N-Butyrylglycine and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. For non-volatile analytes like N-Butyrylglycine, a derivatization step is mandatory to increase volatility.[2][6]

Sample Preparation and Derivatization [2]

  • Extract N-Butyrylglycine from the biological matrix (e.g., urine) using a suitable solvent.

  • Evaporate the solvent to dryness.

  • A two-step derivatization can be employed:

    • Silylation: React the dried extract with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.

    • Acylation: Subsequently, react with an acylating agent such as N-methyl-bis-trifluoroacetamide (MBTFA) to derivatize the amine group.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

Chromatographic Conditions

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

Mass Spectrometry Detection

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[6]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized N-Butyrylglycine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique. As N-Butyrylglycine lacks a strong chromophore, derivatization is necessary to enable sensitive UV detection.

Sample Preparation and Derivatization [4]

  • Extract N-Butyrylglycine from the sample matrix.

  • Derivatize the analyte with a UV-active labeling agent. A common reagent for primary and secondary amines is dansyl chloride. The reaction is typically performed in an alkaline buffer.

  • Quench the reaction and extract the derivatized analyte.

  • Reconstitute the sample in the mobile phase for injection.

Chromatographic Conditions [4]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

UV Detection [4]

  • Wavelength: The detection wavelength is set to the maximum absorbance of the chosen derivatizing agent (e.g., around 254 nm or 340 nm for dansyl derivatives).

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for method validation and the sample analysis process for N-Butyrylglycine.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_method Define Analytical Method (LC-MS/MS, GC-MS, or HPLC) set_criteria Set Acceptance Criteria (Linearity, Accuracy, Precision, etc.) define_method->set_criteria prep_standards Prepare Calibration Standards & Quality Controls set_criteria->prep_standards run_experiments Perform Validation Experiments (e.g., Linearity, Precision Runs) prep_standards->run_experiments process_data Process and Analyze Data run_experiments->process_data compare_results Compare Results Against Acceptance Criteria process_data->compare_results assess_robustness Assess Method Robustness compare_results->assess_robustness validation_report Generate Validation Report assess_robustness->validation_report n_butyrylglycine_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection Biological Sample Collection (Plasma, Urine) extraction Extraction of N-Butyrylglycine sample_collection->extraction derivatization Derivatization (Required for GC-MS & HPLC-UV) extraction->derivatization chromatography Chromatographic Separation (LC, GC, or HPLC) extraction->chromatography LC-MS/MS (Direct) derivatization->chromatography If applicable detection Detection (MS/MS, MS, or UV) chromatography->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Result Reporting quantification->reporting

References

Inter-Laboratory Comparison of N-Butyrylglycine Measurements: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the quantitative analysis of N-Butyrylglycine in biological matrices. It is intended for researchers, scientists, and professionals in drug development to assess the consistency and reliability of measurements across different laboratory settings. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory comparison studies.

Introduction to N-Butyrylglycine

N-Butyrylglycine is an acylglycine, a type of metabolite formed from the conjugation of butyric acid and glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids; however, their concentrations in biological fluids can be elevated in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1][3] Consequently, accurate and precise quantification of N-Butyrylglycine is crucial for the diagnosis and monitoring of these metabolic disorders.

The primary analytical technique for the quantification of N-Butyrylglycine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[4] This guide focuses on the comparison of results obtained using this methodology.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes the performance of five hypothetical laboratories in a proficiency testing program for the quantification of N-Butyrylglycine in a standardized human urine sample. The consensus value for the sample was established through replicate analysis by a reference laboratory.

Table 1: Inter-Laboratory Comparison Results for N-Butyrylglycine Quantification

Laboratory IDMethodReported Concentration (µM)Z-ScorePrecision (%CV)Accuracy (%)
Lab-01LC-MS/MS8.7-0.64.296.7
Lab-02LC-MS/MS9.51.03.8105.6
Lab-03LC-MS/MS7.9-2.25.187.8
Lab-04LC-MS/MS9.10.24.5101.1
Lab-05LC-MS/MS8.9-0.23.998.9
Consensus - 9.0 - - -

Note: Z-scores are calculated based on the consensus mean and an acceptable standard deviation, providing a measure of a laboratory's performance relative to the group. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Experimental Protocols

A detailed experimental protocol for the quantification of N-Butyrylglycine using LC-MS/MS is provided below. This protocol is based on established methods for N-acylglycine analysis.[4]

3.1 Sample Preparation

  • Internal Standard Spiking: To each 100 µL of biological sample (e.g., urine, plasma), add 10 µL of a stable isotope-labeled internal standard solution (e.g., n-Octanoylglycine-d2) to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add 400 µL of acidified acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

3.2 LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Butyrylglycine: Precursor ion (Q1) m/z 146.1 -> Product ion (Q3) m/z 76.1

      • Internal Standard (n-Octanoylglycine-d2): Precursor ion (Q1) m/z 218.2 -> Product ion (Q3) m/z 76.1

3.3 Data Analysis and Quality Control

  • Calibration Curve: A calibration curve is constructed using a series of known concentrations of N-Butyrylglycine analytical standards.[3] The curve should demonstrate linearity with a correlation coefficient (r²) > 0.99.[4]

  • Quantification: The concentration of N-Butyrylglycine in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Quality Control Samples: Low, medium, and high concentration quality control samples are analyzed in each batch to ensure the accuracy and precision of the run.

Visualizations

4.1 Experimental Workflow

experimental_workflow sample Biological Sample (Urine/Plasma) is_spike Spike Internal Standard sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge Vortex & Centrifuge precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data biosynthesis_pathway fatty_acid Fatty Acid (e.g., Butyric Acid) acyl_coa Acyl-CoA (Butyryl-CoA) fatty_acid->acyl_coa Acyl-CoA Synthetase enzyme Glycine N-Acyltransferase acyl_coa->enzyme glycine Glycine glycine->enzyme n_acylglycine N-Acylglycine (N-Butyrylglycine) enzyme->n_acylglycine coa CoA enzyme->coa releases

References

Performance of N-Butyrylglycine-d2 in Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of clinical diagnostics and metabolic research, the accurate quantification of endogenous metabolites is paramount. N-Butyrylglycine, an acylglycine, has emerged as a significant biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Its precise measurement in biological matrices such as urine is crucial for disease diagnosis and monitoring. This guide provides a comprehensive overview of the performance characteristics of N-Butyrylglycine-d2, a deuterated stable isotope-labeled internal standard, in clinical assays, and compares it with other relevant acylglycine internal standards.

Introduction to N-Butyrylglycine and the Role of Internal Standards

N-Butyrylglycine is a product of the conjugation of butyryl-CoA and glycine, a metabolic process that can be upregulated in the presence of defects in fatty acid metabolism.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of such small molecules in complex biological fluids.[1] To ensure the accuracy and reliability of these assays, stable isotope-labeled internal standards are indispensable. These standards, being chemically identical to the analyte but with a different mass, are added to samples at a known concentration to correct for variations in sample preparation and instrument response. This compound is a commonly used internal standard for the quantification of N-Butyrylglycine.

Performance Characteristics of this compound

The performance of an internal standard is evaluated based on several key parameters: accuracy, precision, linearity, recovery, and matrix effect. While specific validation data for this compound is often part of a broader panel of acylglycines, published studies on quantitative urinary acylglycine analysis provide valuable insights into its expected performance.

Performance MetricTypical Performance of Acylglycine Assays Using Deuterated Internal Standards
**Linearity (R²) **> 0.99[3]
Accuracy (% Recovery) 90.2% to 109.3% for a panel of acylglycines[3]
Precision (% CV) < 10% (Intra- and Inter-day) for a panel of acylglycines[3]
Lower Limit of Quantification (LLOQ) Dependent on the specific assay and instrumentation
Matrix Effect Minimal when using a stable isotope-labeled internal standard

Comparison with Alternative Acylglycine Internal Standards

In clinical assays for inborn errors of metabolism, a panel of acylglycines is often analyzed simultaneously. Therefore, the performance of this compound can be compared to other deuterated acylglycine internal standards used for their respective native compounds. Common alternatives include N-Propionylglycine-d5 and N-Isovalerylglycine-d3.

Internal StandardAnalyteCommon ApplicationExpected Performance
This compound N-ButyrylglycineShort-chain acyl-CoA dehydrogenase deficiencySimilar to the general performance of acylglycine assays
N-Propionylglycine-d5 N-PropionylglycinePropionic acidemia, Methylmalonic acidemiaHigh linearity, accuracy, and precision
N-Isovalerylglycine-d3 N-IsovalerylglycineIsovaleric acidemiaHigh linearity, accuracy, and precision

The choice of internal standard is dictated by the specific acylglycine being quantified. In a multiplexed assay, a mixture of these deuterated standards is typically used. The key performance characteristics are expected to be comparable across these standards, as the underlying analytical methodology is the same.

Experimental Protocols

A typical experimental workflow for the quantification of N-Butyrylglycine in urine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation (Urine)
  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to remove any particulate matter.

  • Internal Standard Spiking: A known amount of this compound working solution is added to an aliquot of the urine supernatant.

  • Dilution: The spiked sample is diluted with a suitable solvent, often the initial mobile phase of the LC method.

  • Vortexing: The sample is thoroughly mixed.

  • Transfer: The prepared sample is transferred to an autosampler vial for analysis.

Note: Some methods may involve a derivatization step to improve chromatographic separation and detection sensitivity, though many modern methods analyze the acylglycines directly.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the precursor and product ions of both N-Butyrylglycine and this compound.

Data Analysis

The concentration of N-Butyrylglycine in the sample is calculated based on the peak area ratio of the analyte to the internal standard, by interpolating from a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Metabolic Pathway

To better understand the context of N-Butyrylglycine analysis, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Metabolic Pathway of N-Butyrylglycine Formation Fatty_Acids Fatty Acids Fatty_Acid_Oxidation Fatty Acid β-Oxidation Fatty_Acids->Fatty_Acid_Oxidation Butyryl_CoA Butyryl-CoA Fatty_Acid_Oxidation->Butyryl_CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase Butyryl_CoA->Glycine_N_Acyltransferase Glycine Glycine Glycine->Glycine_N_Acyltransferase N_Butyrylglycine N-Butyrylglycine Glycine_N_Acyltransferase->N_Butyrylglycine Urine_Excretion Urinary Excretion N_Butyrylglycine->Urine_Excretion

Metabolic Pathway of N-Butyrylglycine Formation.

Experimental Workflow for N-Butyrylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Dilute Dilute Spike_IS->Dilute Vortex Vortex Dilute->Vortex LC_MSMS LC-MS/MS Analysis Vortex->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Concentration Concentration of N-Butyrylglycine Calibration_Curve->Concentration

References

Robustness in N-Butyrylglycine Analysis: A Comparative Guide to Using a d2-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of N-Butyrylglycine, a key biomarker in diagnosing certain metabolic disorders, demands a precise and reliable analytical method. For researchers, scientists, and professionals in drug development, the robustness of the chosen analytical method is paramount to ensure data integrity. This guide provides a comparative analysis of the robustness of N-Butyrylglycine quantification using a deuterium-labeled (d2) internal standard versus alternative methods, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope Dilution with d2-N-Butyrylglycine

The use of a stable isotope-labeled internal standard, such as d2-N-Butyrylglycine, is widely regarded as the gold standard for quantitative mass spectrometry. This approach, known as the stable isotope dilution (SID) method, offers significant advantages in terms of accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.

Principle of the Stable Isotope Dilution Method

The SID method relies on the addition of a known amount of the isotopically labeled analyte (the internal standard) to the sample at the earliest stage of analysis. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes. As it behaves identically to the endogenous analyte throughout the entire analytical process, any loss or variation in signal will affect both the analyte and the internal standard proportionally. The concentration of the analyte is then determined by the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Extraction Extraction Sample->Extraction d2-Standard d2-Standard d2-Standard->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal d2-Standard_Signal d2-Standard Signal MS_Detection->d2-Standard_Signal Ratio_Calculation Ratio Calculation Analyte_Signal->Ratio_Calculation d2-Standard_Signal->Ratio_Calculation Concentration Concentration Ratio_Calculation->Concentration

Principle of Stable Isotope Dilution for N-Butyrylglycine Analysis.

Comparative Performance Data

The robustness of an analytical method is evaluated through its performance across a range of validation parameters. The following table summarizes typical performance data for the analysis of N-Butyrylglycine using a d2-labeled internal standard compared to a hypothetical alternative using a structurally similar (analog) internal standard.

Performance ParameterMethod with d2-N-Butyrylglycine ISMethod with Analog ISJustification for Superiority of d2-Standard
Linearity (r²) > 0.995> 0.99The co-eluting nature of the d2-standard provides more effective correction for any non-linearities in detector response.
Precision (CV%) < 10%[1]< 15%The d2-standard co-elutes and experiences identical matrix effects, leading to more consistent signal ratios and lower variability.
Accuracy/Recovery (%) 90-110%[1]80-120%The d2-standard accurately tracks the analyte through extraction and ionization, providing a more reliable measure of true concentration.
Limit of Quantification (LOQ) LowerHigherImproved signal-to-noise due to better correction for background interference allows for more sensitive detection.
Matrix Effect Effectively minimizedVariable compensationThe d2-standard experiences the same ion suppression or enhancement as the analyte, leading to accurate correction. An analog IS may have different ionization efficiency and be affected differently by the matrix.

Experimental Protocol: Quantification of N-Butyrylglycine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of N-Butyrylglycine in human plasma using d2-N-Butyrylglycine as an internal standard.

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of d2-N-Butyrylglycine internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile to each sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.

  • MRM Transitions :

    • N-Butyrylglycine: [M+H]⁺ > fragment ion (e.g., m/z 146 > 76)

    • d2-N-Butyrylglycine: [M+H]⁺ > fragment ion (e.g., m/z 148 > 76)

Plasma_Sample Plasma Sample Spike_IS Spike with d2-N-Butyrylglycine Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Experimental Workflow for N-Butyrylglycine Analysis.

N-Butyrylglycine in Biological Context

N-Butyrylglycine is an acylglycine that is formed from butyryl-CoA, an intermediate in fatty acid metabolism. Elevated levels of N-Butyrylglycine in urine can be indicative of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inborn error of fatty acid oxidation.

Fatty_Acids Fatty_Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Butyryl_CoA Butyryl-CoA Beta_Oxidation->Butyryl_CoA SCAD SCAD Deficiency Butyryl_CoA->SCAD Normal Metabolism Glycine_Conjugation Glycine Conjugation Butyryl_CoA->Glycine_Conjugation Alternative Pathway N_Butyrylglycine N-Butyrylglycine Glycine_Conjugation->N_Butyrylglycine Urinary_Excretion Urinary Excretion N_Butyrylglycine->Urinary_Excretion

Hypothetical Pathway of N-Butyrylglycine Formation in SCAD Deficiency.

Conclusion

For robust and reliable quantification of N-Butyrylglycine, the use of a d2-labeled internal standard in a stable isotope dilution LC-MS/MS method is unequivocally superior to methods employing analog internal standards. The inherent ability of the d2-standard to accurately mimic the behavior of the endogenous analyte throughout the analytical process ensures a higher degree of accuracy, precision, and sensitivity. This robustness is critical for clinical diagnostic applications and in the rigorous environment of drug development, where data integrity is non-negotiable. While the initial cost of a deuterated standard may be higher, the long-term benefits of generating reliable and reproducible data far outweigh this investment.

References

N-Butyrylglycine-d2 in Complex Matrices: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecule biomarkers in complex biological matrices is paramount. N-Butyrylglycine, an acylglycine, is a metabolite that can be indicative of certain inborn errors of metabolism. Its deuterated stable isotope, N-Butyrylglycine-d2, serves as an ideal internal standard for mass spectrometry-based quantification, offering enhanced specificity and selectivity. This guide provides a comparative overview of this compound's performance against other internal standards and details the experimental protocols for its validation.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of stable isotope-labeled internal standards, particularly deuterated standards like this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a deuterated standard is chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[1][2] This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a robust method for correcting analytical variability.[1][2][3]

Key Advantages of this compound:

  • Co-elution with Analyte: this compound will have the same retention time as the endogenous N-Butyrylglycine, ensuring that both compounds are subjected to the same matrix effects at the same time.[1][3]

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can cause ion suppression or enhancement, leading to inaccurate quantification.[2][4] A co-eluting deuterated internal standard effectively normalizes these effects.[2]

  • Improved Accuracy and Precision: By compensating for variations in sample extraction, injection volume, and instrument response, deuterated standards significantly improve the accuracy and precision of the analytical method.[2][3]

Comparative Performance of Internal Standards

While this compound is the ideal internal standard for the quantification of N-Butyrylglycine, other compounds, such as structural analogs, can be used. However, these alternatives often fall short in performance, particularly in complex matrices. The following table illustrates a hypothetical but realistic comparison of expected performance characteristics.

ParameterThis compoundStructural Analog (e.g., Isobutyrylglycine)No Internal Standard
Specificity Very HighHighModerate
Selectivity Very HighModerate to HighLow
Matrix Effect Low (effectively compensated)Moderate to High (variable compensation)High (uncompensated)
Precision (%RSD) < 5%5-15%> 15%
Accuracy (%Bias) < ± 5%< ± 15%> ± 20%
Recovery Consistent and corrected forVariableVariable and uncorrected

Experimental Protocols

To ensure the specificity and selectivity of this compound in a complex matrix, a series of validation experiments must be performed. The following are detailed methodologies for key experiments.

Specificity and Selectivity Assessment

Objective: To demonstrate that the analytical method can unequivocally identify and quantify N-Butyrylglycine without interference from matrix components, metabolites, or other co-administered compounds.

Methodology:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) to assess for any endogenous peaks at the retention time of N-Butyrylglycine and this compound.

  • Interference Studies: Spike potentially interfering substances (e.g., structurally related metabolites, common medications) into the blank matrix and analyze to ensure no co-eluting peaks interfere with the analyte or internal standard.

  • Chromatographic Resolution: The chromatographic method should be optimized to achieve baseline separation of N-Butyrylglycine from any known isomers or closely related compounds.

Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix and to demonstrate the effectiveness of the internal standard in compensating for these effects.

Methodology:

  • Post-Extraction Spike Method:

    • Prepare three sets of samples:

      • Set A: N-Butyrylglycine and this compound spiked into a pure solvent.

      • Set B: Blank matrix is extracted, and then N-Butyrylglycine and this compound are spiked into the extracted matrix.

      • Set C: N-Butyrylglycine and this compound are spiked into the matrix before extraction.

  • Calculation:

    • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard)

    • An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for assessing specificity and selectivity and a hypothetical signaling pathway involving N-Butyrylglycine.

G Experimental Workflow for Specificity & Selectivity Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation blank_matrix Blank Matrix (Multiple Lots) lc_separation Chromatographic Separation blank_matrix->lc_separation spiked_matrix Matrix with Potential Interferents spiked_matrix->lc_separation qc_samples QC Samples with Analyte & IS qc_samples->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection check_interference Check for Interfering Peaks ms_detection->check_interference assess_resolution Assess Chromatographic Resolution ms_detection->assess_resolution calculate_s_n Calculate Signal-to-Noise ms_detection->calculate_s_n

Caption: Workflow for assessing specificity and selectivity.

G Hypothetical Signaling Pathway of N-Butyrylglycine butyrate Butyrate n_butyrylglycine N-Butyrylglycine butyrate->n_butyrylglycine Glycine N-Acyltransferase glycine Glycine glycine->n_butyrylglycine receptor Cellular Receptor n_butyrylglycine->receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Anti-inflammatory) signaling_cascade->cellular_response

Caption: Hypothetical signaling pathway involving N-Butyrylglycine.

References

Evaluating the Analytical Performance of N-Butyrylglycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted metabolomics and drug development, the precise and accurate quantification of endogenous molecules such as N-Butyrylglycine is critical. N-Butyrylglycine is an acyl glycine that can be an important biomarker in diagnosing certain inborn errors of metabolism associated with mitochondrial fatty acid beta-oxidation.[1] The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3][4] This guide provides a comparative overview of the analytical performance of N-Butyrylglycine-d2 as an internal standard against other common alternatives.

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[3] Deuterated standards, such as this compound, are considered the gold standard for LC-MS based quantification.[2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, causing them to co-elute during chromatography and experience similar ionization and matrix effects.[4] This similarity allows for more accurate correction and, therefore, more precise and accurate quantification of the target analyte compared to using structurally similar but non-isotopically labeled internal standards.

Comparative Analytical Performance

The following table summarizes the expected analytical performance of an LC-MS/MS method for the quantification of N-Butyrylglycine using this compound as an internal standard compared to a non-isotopically labeled internal standard, such as a structurally similar acyl glycine. The data presented is representative of typical performance characteristics observed in validated bioanalytical methods.

Performance MetricThis compound (Internal Standard)Alternative Internal Standard (e.g., Propionylglycine)
Linearity (R²) >0.99>0.98
Accuracy (% Recovery) 95-105%85-115%
Precision (% CV) <10%<15%
Limit of Quantification (LOQ) 1-10 ng/mL5-50 ng/mL

Note: This data is representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocol

Below is a detailed protocol for the quantification of N-Butyrylglycine in human plasma using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for the separation of N-Butyrylglycine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on sensitivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Butyrylglycine: Precursor ion > Product ion (to be determined empirically).

      • This compound: Precursor ion > Product ion (to be determined empirically, accounting for the mass shift due to deuterium).

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of N-Butyrylglycine into a blank matrix (e.g., charcoal-stripped plasma).

  • Add a constant amount of this compound to each calibration standard and quality control (QC) sample.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the concentration of N-Butyrylglycine in the unknown samples using the regression equation from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of N-Butyrylglycine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Add this compound (IS) sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lc LC Separation sp6->lc ms MS/MS Detection lc->ms da Peak Integration & Area Ratio Calculation ms->da cal Calibration Curve da->cal quant Quantification cal->quant

Caption: Experimental workflow for N-Butyrylglycine quantification.

References

Safety Operating Guide

Proper Disposal of N-Butyrylglycine-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Butyrylglycine-d2 is paramount for maintaining a secure and responsible laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound, a deuterated form of N-Butyrylglycine, is not classified as a hazardous substance. However, proper disposal procedures are still necessary to ensure laboratory safety and compliance with institutional and local regulations. The following step-by-step guide outlines the recommended disposal process.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as a non-hazardous chemical, generally allows for two primary disposal routes, contingent on institutional policies: sanitary sewer disposal for aqueous solutions and solid waste disposal for the neat compound.

1. Institutional Policy Verification:

Before proceeding, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary, and institutional oversight is required for all chemical waste.

2. Disposal of Aqueous Solutions of this compound:

For dilute aqueous solutions, disposal via the sanitary sewer is often permissible for non-hazardous chemicals.

  • Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent.

  • Dilution: Dilute the neutralized solution with at least 20 parts water.

  • Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.

3. Disposal of Solid this compound:

Solid this compound should be disposed of as solid waste, following these steps:

  • Packaging: Place the solid this compound in a securely sealed, well-labeled container. The label should clearly identify the contents.

  • Waste Stream: Dispose of the sealed container in the appropriate laboratory solid waste stream as directed by your institution's EHS guidelines. Do not mix with hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Experimental Workflow for this compound Disposal start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_aqueous Is the waste an aqueous solution? consult_ehs->is_aqueous is_solid Is the waste solid? consult_ehs->is_solid neutralize Neutralize to pH 6-8 is_aqueous->neutralize Yes package Package in a sealed, labeled container is_solid->package Yes dilute Dilute with 20 parts water neutralize->dilute sewer_disposal Dispose down sanitary sewer with copious water dilute->sewer_disposal end End of Disposal Process sewer_disposal->end solid_waste Dispose in designated solid laboratory waste package->solid_waste solid_waste->end

Caption: Workflow for the disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical progression from initial handling to final disposal, emphasizing the integration of safety protocols at each stage.

Logical Steps for Safe Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) handling Handle in a Well-Ventilated Area ppe->handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit assess_form Assess Physical Form (Aqueous or Solid) spill_kit->assess_form aqueous_path Aqueous Solution Path assess_form->aqueous_path Aqueous solid_path Solid Waste Path assess_form->solid_path Solid final_disposal Final Disposal Verification (Log entry, etc.) aqueous_path->final_disposal solid_path->final_disposal

Caption: Safety and procedural logic for this compound disposal.

Quantitative Data Summary

ParameterValue/Instruction
pH for Sewer Disposal 6.0 - 8.0
Dilution Factor for Aqueous Waste 1:20 (waste to water)

It is important to note that while this compound is not considered hazardous, the presence of deuterium does not significantly alter the chemical properties relevant to disposal. Deuterium is a stable, non-radioactive isotope of hydrogen and does not pose an additional environmental risk in this context.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

Essential Safety and Operational Guide for Handling N-Butyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling N-Butyrylglycine-d2. The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from reception to disposal.

Personal Protective Equipment (PPE)

While N-Isobutyrylglycine-d2 is not classified as a hazardous substance, and N-Butyrylglycine is noted to cause skin and eye irritation, it is imperative to adhere to standard laboratory safety practices.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Usage
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesMust meet ANSI Z87.1 standards.[3][4] To be worn at all times in the laboratory to protect against splashes.
Face ShieldRecommended when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[3] To be worn over safety glasses or goggles.
Hand Protection Nitrile or Latex GlovesInspect for tears or holes before use. Remove and replace immediately if contaminated. Avoid skin contact.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[3] It should be fully buttoned with sleeves rolled down to protect skin and clothing.
Closed-toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.[3][4]
Respiratory Protection Not generally required under normal use with adequate ventilation.Use in a well-ventilated area or a fume hood to avoid dust and aerosol formation.[1][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Ventilation: Handle the compound in a well-ventilated area. Using a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.[1][5]

  • Dispensing: When weighing or transferring the powder, do so carefully to minimize the creation of dust.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Storage Protocol:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Temperature: Recommended storage temperature is typically between 2-8°C.

  • Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of down the drain or in the regular trash.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon storage_seal Seal Container handle_transfer->storage_seal If not using all material cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe storage_store Store at 2-8°C storage_seal->storage_store

Caption: Workflow for the safe handling and storage of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。